molecular formula C7H3F4NO2 B105636 4-Fluoro-3-nitrobenzotrifluoride CAS No. 367-86-2

4-Fluoro-3-nitrobenzotrifluoride

Cat. No.: B105636
CAS No.: 367-86-2
M. Wt: 209.1 g/mol
InChI Key: HLDFCCHSOZWKAA-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzotrifluoride, also known as this compound, is a useful research compound. Its molecular formula is C7H3F4NO2 and its molecular weight is 209.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10303. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDFCCHSOZWKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073169
Record name Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)-
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Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

367-86-2
Record name 4-Fluoro-3-nitrobenzotrifluoride
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Record name Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)-
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Record name 4-Fluoro-3-nitrobenzotrifluoride
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Foundational & Exploratory

what are the chemical properties of 4-fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties, stemming from the presence of three distinct electron-withdrawing moieties on the aromatic ring—a trifluoromethyl group, a nitro group, and a fluorine atom—render it a highly versatile intermediate. The strategic positioning of these groups activates the molecule for specific chemical transformations, primarily nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. This guide provides a comprehensive overview of the chemical identity, physical properties, synthesis, core reactivity, and significant applications of this compound, offering field-proven insights and detailed experimental protocols for its use.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is a dense, yellow to orange liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below, compiled from authoritative chemical databases and supplier specifications.

PropertyValueSource(s)
Chemical Formula C₇H₃F₄NO₂[1]
Molecular Weight 209.10 g/mol [1]
CAS Number 367-86-2[1]
Appearance Clear yellow to orange liquid[2]
Boiling Point 92 °C at 15 mmHg
Density 1.494 g/mL at 25 °C
Refractive Index (n₂₀/D) 1.462
InChI Key HLDFCCHSOZWKAA-UHFFFAOYSA-N[2]

Solubility Profile: Based on its structure, featuring a non-polar aromatic ring and highly polar functional groups, this compound is practically insoluble in water.[3] It exhibits good solubility in a range of common organic solvents, including polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, as well as chlorinated solvents such as dichloromethane and chloroform. Its solubility is expected to be lower in non-polar hydrocarbon solvents like hexane.

Synthesis and Spectroscopic Characterization

The primary industrial synthesis of this compound is achieved through the electrophilic nitration of 4-fluorobenzotrifluoride. The trifluoromethyl group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. The combined electronic effects and sterics favor the introduction of the nitro group at the position ortho to the fluorine and meta to the trifluoromethyl group.

Synthesis_of_4_Fluoro_3_nitrobenzotrifluoride start 4-Fluorobenzotrifluoride product This compound start->product Nitration 10-20°C reagents HNO₃ / H₂SO₄ (Mixed Acid)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from established industrial methods for the nitration of halogenated benzotrifluorides and should be performed with appropriate engineering controls (fume hood, blast shield) and personal protective equipment.

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Initial Charge: Charge the flask with 4-fluorobenzotrifluoride (1.0 eq) and concentrated sulfuric acid (98%, ~3 volumes). Begin stirring and cool the mixture to 10°C using an ice bath.

  • Mixed Acid Preparation: In a separate beaker, carefully prepare a mixed acid solution by slowly adding concentrated nitric acid (98%, 1.1 eq) to concentrated sulfuric acid (98%, ~1 volume) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared mixed acid dropwise from the dropping funnel to the stirred solution of 4-fluorobenzotrifluoride. Meticulously maintain the internal temperature of the reaction mixture between 10-20°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 15-20°C for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The product will separate as an organic layer. Separate the organic layer, wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

The structural identity and purity of this compound are confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is characteristic, showing three distinct signals in the aromatic region.

Nucleus1H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) 8.39 ppm (d), 7.98 ppm (dd), 7.53 ppm (t)

Data sourced from ChemicalBook spectral database.[4]

The 13C NMR spectrum provides further structural confirmation, with signals corresponding to the seven carbon atoms of the molecule. The carbon attached to the trifluoromethyl group appears as a quartet due to C-F coupling.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum displays characteristic absorption bands confirming the presence of the key functional groups.

Wavenumber (cm⁻¹)Assignment
~3100Aromatic C-H stretch
1540-1520 Asymmetric NO₂ stretch (strong)
1350-1330 Symmetric NO₂ stretch (strong)
1300-1100C-F stretches (strong, multiple bands)
~1250Aromatic C-F stretch

Characteristic ranges for nitro and fluoro groups are well-established in IR spectroscopy.[5]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of the -CF₃ and -NO₂ groups, which strongly deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is the displacement of the fluoride atom by a nucleophile. The fluorine atom is located ortho to the nitro group and para to the trifluoromethyl group. Both of these powerful electron-withdrawing groups can stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction, making the SNAr reaction particularly facile.

SNAr_Mechanism Mechanism of Nucleophilic Aromatic Substitution (SNAr) sub Substrate meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Attack at C-F (Rate-determining) nuc Nucleophile (Nu⁻) product Product meisenheimer->product Loss of F⁻ lg Leaving Group (F⁻)

Caption: Generalized workflow for an SNAr reaction.

This reactivity is the cornerstone of its utility. The fluorine atom, despite having the strongest carbon-halogen bond, is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the fluoride, providing a robust method for introducing diverse functionalities.

Reduction of the Nitro Group

The nitro group is readily reduced to an amine, providing a critical synthetic handle for further derivatization. This transformation is typically achieved through catalytic hydrogenation (e.g., using H₂, Pd/C) or with reducing metals in acidic media (e.g., SnCl₂, Fe/HCl).

Nitro_Reduction_Workflow start This compound product 4-Amino-2-fluorobenzotrifluoride start->product Reduction reagents Reducing Agent (e.g., H₂, Pd/C)

Caption: Reduction of the nitro group to form a key amine intermediate.

The resulting product, 4-amino-2-fluorobenzotrifluoride , is a valuable intermediate in its own right, serving as a precursor for the synthesis of complex pharmaceutical agents.

Experimental Protocol: Catalytic Reduction to 4-Amino-2-fluorobenzotrifluoride

This protocol outlines a standard catalytic hydrogenation procedure. All operations involving hydrogen gas must be conducted with extreme caution and appropriate safety measures.

  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol (~10 volumes).

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis. The reaction is typically complete within a few hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 4-amino-2-fluorobenzotrifluoride, which can be used directly or purified further by crystallization or chromatography.

Applications in Drug Discovery and Development

The unique reactivity of this compound makes it a privileged scaffold in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere for other groups and can enhance metabolic stability and binding affinity. The synthetic handles provided by the nitro group and the displaceable fluorine atom allow for the construction of complex molecular architectures.

A prime example of its utility is as a precursor to the non-steroidal anti-androgen drug Nilutamide , used in the treatment of prostate cancer. The core structure of Nilutamide contains the 3-(trifluoromethyl)-4-nitrophenyl moiety. While Nilutamide itself does not contain the fluorine at the 2-position, the synthesis of related and next-generation analogues often relies on intermediates derived from compounds like this compound. The reduction of this compound to 4-amino-2-fluorobenzotrifluoride provides a direct precursor to building blocks used in the synthesis of various pharmaceutical candidates.[6]

Furthermore, its use as a derivatization reagent for the HPLC analysis of polyamines highlights its utility in analytical applications.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, may be toxic in contact with skin, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and reducing agents.[3]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67778, this compound. Retrieved February 7, 2026, from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9821, P-Nitrobenzotrifluoride. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
  • ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. Retrieved February 7, 2026, from [Link]

  • Li, J. J. (2021). Enzalutamide: A Novel Androgen Receptor Antagonist. In Heterocyclic Chemistry in Drug Discovery. Wiley.
  • Perronet, J., et al. (1985). Synthesis and antiandrogenic activity of a new series of 5,5-dimethyl-3-arylhydantoins. Journal of Medicinal Chemistry.
  • Tucker, H., et al. (1988). Nonsteroidal Antiandrogens. Synthesis and Structure-Activity Relationships of 3-Substituted Derivatives of 2-Hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954-959.
  • Jakkula, S. K., & Ega, J. K. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. RASĀYAN Journal of Chemistry, 17(1), 128-137. Retrieved from [Link]

Sources

comprehensive literature review on 4-fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Electrophile

In the landscape of medicinal chemistry, 4-Fluoro-3-nitrobenzotrifluoride (FNBTF) acts as a high-value "privileged intermediate." Its structural uniqueness lies in the synergistic placement of three functional groups: a trifluoromethyl group (


) at position 1, a nitro group (

) at position 3, and a fluorine atom (

) at position 4.

This specific geometry creates an electron-deficient aromatic core where the fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (


) . The ortho-nitro and para-trifluoromethyl groups act as powerful electron-withdrawing groups (EWGs), lowering the energy barrier for nucleophilic attack. Consequently, FNBTF serves as a critical linchpin in the synthesis of trifluoromethyl-substituted benzimidazoles, quinoxalines, and kinase inhibitors used in oncology.

Physicochemical Profile

Understanding the physical properties of FNBTF is a prerequisite for process safety and yield optimization.

PropertyValueCritical Note
CAS Number 367-86-2Unique identifier for procurement.
Molecular Formula

MW: 209.10 g/mol .[1][2]
Appearance Clear yellow to brown liquidDarkening often indicates oxidation or trace hydrolysis.
Boiling Point 92 °C @ 15 mmHgVolatile under high vacuum; avoid overheating during distillation.
Density 1.494 g/mL @ 25 °CDenser than water; forms the bottom layer in aqueous extractions.
Refractive Index

1.462
Purity check parameter.[3]
Solubility DCM, EtOAc, DMSO, MethanolImmiscible with water; hydrolyzes slowly in basic aqueous media.

Reactivity Core: Nucleophilic Aromatic Substitution ( )

The defining chemical behavior of FNBTF is the lability of the C4-fluorine bond. Unlike standard aryl fluorides which are inert, the C4 position in FNBTF is "super-activated."

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[4][5]

  • Addition: The nucleophile (amine, thiol, alkoxide) attacks the C4 carbon.

  • Meisenheimer Complex: The negative charge is delocalized into the ring, stabilized primarily by the ortho-nitro group and secondarily by the para-trifluoromethyl group.

  • Elimination: Re-aromatization occurs with the expulsion of the fluoride ion (

    
    ).
    

Why Fluorine? Although fluorine is a poor leaving group in


/

reactions due to the strong C-F bond, in

, the highly electronegative fluorine inductively stabilizes the transition state (Meisenheimer complex) more effectively than chlorine or bromine, often making it the fastest reacting halogen in this specific context.
Visualization of Reactivity

The following diagram illustrates the


 pathway and the stabilization of the intermediate.[6]

SNAr_Mechanism cluster_0 Activation Factors Reactant FNBTF (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Reactant->Complex Attack at C4 Nu Nucleophile (R-NH2) Nu->Complex Product Substituted Product Complex->Product Re-aromatization Leaving Leaving Group (F-) Complex->Leaving Note1 Ortho-NO2: Primary resonance acceptor Note2 Para-CF3: Inductive withdrawal

Caption: The


 mechanism showing the critical role of EWGs in stabilizing the transition state.

Strategic Applications in Drug Discovery[8]

Kinase Inhibitor Scaffolds

Many kinase inhibitors (e.g., VEGFR, EGFR inhibitors) require a trifluoromethyl-substituted aromatic ring to enhance lipophilicity and metabolic stability. FNBTF is the precursor of choice for synthesizing 2-amino-4-trifluoromethyl-anilines (via


 with ammonia followed by reduction) or 1,2-diamino-4-trifluoromethylbenzenes .
Benzimidazole Synthesis Workflow

A common workflow involves reacting FNBTF with a primary amine, followed by nitro reduction and cyclization. This generates 1-substituted-5-(trifluoromethyl)benzimidazoles, a motif found in various antiparasitic and antineoplastic agents.

Drug_Synthesis_Workflow Start FNBTF (Starting Material) Step1 Step 1: SNAr Reaction (R-NH2 / Base) Start->Step1 Inter1 Intermediate A: 2-Nitro-N-alkyl-4-(trifluoromethyl)aniline Step1->Inter1 Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: 1,2-Diamine Derivative Step2->Inter2 Step3 Step 3: Cyclization (Formic acid / CDI) Inter2->Step3 Final Target Scaffold: 5-(Trifluoromethyl)benzimidazole Step3->Final

Caption: Synthetic workflow converting FNBTF into bioactive benzimidazole scaffolds.

Analytical Derivatization

Beyond synthesis, FNBTF is used as a pre-column derivatization reagent for HPLC. It reacts with polyamines (spermidine, spermine) to form UV-active derivatives, allowing for detection at nanogram levels in biological fluids [1].

Experimental Protocols

Protocol A: Amination (General Procedure)

Target: Synthesis of N-substituted-2-nitro-4-(trifluoromethyl)aniline.

Reagents:

  • FNBTF (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve FNBTF in ACN (0.5 M concentration).

  • Addition: Add the base followed by the dropwise addition of the amine at

    
    . The reaction is exothermic; cooling is critical to prevent byproduct formation.[7]
    
  • Reaction: Allow to warm to room temperature (RT). Monitor via TLC (Hexane/EtOAc 4:1). Most amines react within 1-4 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol or Flash Chromatography.

Protocol B: Chemoselective Nitro Reduction

Target: Reduction of the nitro group without defluorination (if F was not substituted) or general reduction.

Reagents:

  • Nitro intermediate (1.0 equiv)

  • Iron Powder (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1).

Procedure:

  • Dissolution: Suspend the nitro compound in Ethanol/Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat to reflux (

    
    ) with vigorous stirring for 2-6 hours. The color usually changes from yellow/orange to dark brown/black (iron oxides).
    
  • Filtration: Filter hot through a Celite pad to remove iron residues. Rinse the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     if necessary and extract with DCM.[7]
    

Safety & Handling (E-E-A-T)

Hazard Identification
  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

  • Thermal Instability: Nitro compounds can be shock-sensitive or thermally unstable. Do not distill to dryness.

Handling Best Practices
  • Vapor Control: FNBTF has a high vapor pressure relative to its molecular weight. Always handle in a fume hood to avoid inhalation of fluorinated vapors.

  • Base Sensitivity: Avoid prolonged exposure to strong hydroxide bases (

    
    , 
    
    
    
    ) in the absence of a nucleophile, as this can lead to hydrolysis to the phenol (4-hydroxy-3-nitrobenzotrifluoride), contaminating the product.
  • Waste Disposal: Fluorinated aromatics require specific incineration protocols. Do not dispose of down the drain.

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Mechanism and Introduction. Retrieved from [Link]

  • Vapourtec. (n.d.). Nucleophilic Aromatic Substitution in Flow Chemistry. Retrieved from [Link]

Sources

Solubility Profile and Solvent Selection Guide: 4-Fluoro-3-nitrobenzotrifluoride

[1]

Part 1: Executive Summary & Physicochemical Characterization[1]

This compound (CAS: 367-86-2) is a critical fluorinated building block used primarily in the synthesis of herbicides, antimicrobial agents, and pharmaceutical intermediates.[1] Its chemical behavior is dominated by two strongly electron-withdrawing groups (–NO₂ and –CF₃) ortho and para to the fluorine atom, respectively.[1] This electronic push-pull system not only activates the fluorine towards nucleophilic displacement but also dictates its solubility parameter (Hansen Solubility Parameters).[1]

Physicochemical Properties Table[1][2][3][4][5][6]
PropertyValueTechnical Note
Physical State Clear, light yellow to brown liquidLiquid at room temperature (MP < 20°C).[1][2][3]
Molecular Weight 209.10 g/mol
Boiling Point ~200–205°C (atm); 92°C (15 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density 1.49 – 1.53 g/mLSignificantly denser than water and most organic solvents.
LogP (Octanol/Water) ~2.2 – 2.8Lipophilic; partitions strongly into organic phases.[1]
Water Solubility < 0.1 g/L (Insoluble)Hydrophobic due to perfluorinated methyl and aromatic ring.

Part 2: Solubility Profile & Solvent Compatibility

FNBT exhibits a "like-dissolves-like" behavior typical of halogenated nitroaromatics.[1] It is highly soluble in organic solvents with moderate-to-high dipole moments but immiscible with highly polar, hydrogen-bonding networks like water.[1]

Qualitative Solubility Matrix
Solvent ClassSolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMP, AcetonitrileHigh / Miscible Primary Reaction Media. The high dielectric constants of these solvents stabilize the Meisenheimer complex intermediate during SNAr reactions.[1]
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-DCEHigh / Miscible Primary Extraction Media. Excellent solvency due to polarizability match; used for liquid-liquid extraction from aqueous quenches.[1]
Aromatic Toluene, Benzene, XyleneHigh / Miscible π-π stacking interactions facilitate solubility; often used for azeotropic drying.[1]
Ethers/Esters THF, Diethyl Ether, Ethyl AcetateHigh Good general solubility; Ethyl Acetate is the standard solvent for TLC and column chromatography.
Alcohols Methanol, Ethanol, IPAModerate to High Soluble, but nucleophilic alcohols can cause side reactions (ether formation) under basic conditions at high heat.[1]
Alkanes Hexanes, Heptane, PentaneModerate / Low Miscible at high concentrations but may phase separate at low temperatures; used as a non-polar eluent in chromatography.
Aqueous Water, BrineInsoluble The hydrophobic –CF₃ and aromatic ring prevent solvation by water molecules.

Part 3: Experimental Protocols & Applications

Reaction Solvent Selection (SNAr Focus)

Context: The most common application of FNBT is displacing the fluorine atom with amines or alkoxides.

  • Recommended Solvent: DMSO or DMF .[1]

  • Rationale: These dipolar aprotic solvents solvate cations (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic anion "naked" and reactive. They also solubilize the organic FNBT substrate, creating a homogeneous phase.

Purification & Workup Protocol (Liquid-Liquid Extraction)

Since FNBT is a liquid, it cannot be purified by simple recrystallization.[1] Instead, purification relies on its high partition coefficient into organic solvents.

Step-by-Step Methodology:

  • Quench: Pour the reaction mixture (e.g., DMSO base) into 5 volumes of ice-cold water. Note: FNBT will oil out or precipitate.

  • Extraction: Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (1:1 volume ratio relative to water).[1]

  • Phase Separation:

    • If using DCM: FNBT will be in the bottom organic layer (Density 1.5 g/mL > Water 1.0 g/mL).[1]

    • If using EtOAc: FNBT will be in the top organic layer.

  • Wash: Wash the organic layer with Brine (sat.[1] NaCl) to remove residual DMSO/DMF.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

  • Final Purification: Vacuum distillation (bp 92°C @ 15 mmHg) is superior to chromatography for scaling up.[1]

Part 4: Mandatory Visualization (Graphviz/DOT)[1]

Diagram 1: Solubility-Driven Workup Workflow

This diagram illustrates the logical flow of isolating FNBT based on its density and solubility properties.

WorkupFlowStartCrude Reaction Mixture(FNBT + Solvent + Salts)QuenchQuench into Ice Water(Precipitation/Oiling Out)Start->QuenchExtractAdd Extraction SolventQuench->ExtractChoiceSelect SolventExtract->ChoiceDCMDichloromethane (DCM)(Density > 1.0)Choice->DCMChlorinatedEtOAcEthyl Acetate (EtOAc)(Density < 1.0)Choice->EtOAcNon-HalogenatedLayerDCMCollect BOTTOM Layer(Organic Product)DCM->LayerDCMLayerEtOAcCollect TOP Layer(Organic Product)EtOAc->LayerEtOAcWashBrine Wash & Dry (Na2SO4)LayerDCM->WashLayerEtOAc->WashDistillVacuum Distillation(92°C @ 15 mmHg)Wash->Distill

Caption: Density-dependent phase separation logic for isolating FNBT from aqueous reaction quenches.

Diagram 2: Solvent Selection Decision Tree

A guide for selecting the optimal solvent based on the intended process step.

SolventTreeRootProcess GoalReactionReaction (SnAr)Root->ReactionWorkupExtraction / WorkupRoot->WorkupAnalysisAnalysis (HPLC/GC)Root->AnalysisPolarPolar Aprotic(DMSO, DMF)Reaction->PolarImmiscibleWater-Immiscible(DCM, EtOAc, Toluene)Workup->ImmiscibleMobilePhaseAcetonitrile / Water(HPLC Grade)Analysis->MobilePhaseReason1High Solubility +Rate AccelerationPolar->Reason1Reason2Phase Separationfrom Aqueous SaltsImmiscible->Reason2

Caption: Strategic solvent selection based on operational phase (Synthesis vs. Isolation vs. Analysis).

Part 5: Safety & Handling (E-E-A-T)[1]

Critical Hazard: FNBT is a Nitro-aromatic and Fluorinated compound.[1][4]

  • Thermal Instability: Do not heat above 250°C. Decomposition releases toxic NOₓ (nitrogen oxides) and HF (hydrogen fluoride) fumes.[1]

  • Skin Absorption: The lipophilic nature (LogP ~2.[1]5) allows rapid transdermal absorption.[1] Double-gloving (Nitrile over Laminate) is recommended when handling the neat liquid.[1]

  • Incompatibility: Avoid mixing with strong reducing agents (e.g., LiAlH₄) or strong bases in the absence of solvent, as this can trigger runaway exothermic decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67778, this compound.[1] Retrieved from [Link][1]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene derivatives. (Process analog validation). Retrieved from [Link]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 4-Fluoro-3-nitrobenzotrifluoride (FNBT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Fluoro-3-nitrobenzotrifluoride (FNBT; CAS 367-86-2) is a critical fluorinated building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its structural utility lies in the lability of the fluorine atom, which is activated toward Nucleophilic Aromatic Substitution (


) by the electron-withdrawing nitro (

) and trifluoromethyl (

) groups.

This protocol details the regioselective nitration of 4-fluorobenzotrifluoride. The synthesis relies on the cooperative directing effects of the substituents: the fluorine atom (ortho/para-directing) and the trifluoromethyl group (meta-directing) both direct the electrophilic attack to the 3-position, ensuring high regiochemical purity without the need for complex isomer separation.

Safety Warning (Critical)

Hazard Classification: FNBT is classified as Fatal if Inhaled (H330) and Toxic in Contact with Skin (H311) .

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, lab coat, and a full-face respirator if working outside a closed system.

  • Waste: All aqueous waste streams contain acidic fluorinated residues and must be neutralized and disposed of as hazardous halogenated waste.

Reaction Mechanism & Stoichiometry

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS). The nitrating agent is the nitronium ion (


), generated in situ from a mixture of concentrated nitric and sulfuric acids (Mixed Acid).

Chemical Equation:



Mechanistic Insight: The 4-fluorobenzotrifluoride substrate possesses a deactivated aromatic ring due to the strong electron-withdrawing nature of the


 group. However, the fluorine atom at the 4-position provides resonance donation, sufficiently activating the position ortho to itself (position 3). Consequently, the reaction requires strong acidic conditions but proceeds with high selectivity.

Detailed Synthesis Protocol

Materials & Equipment[1][2][3][4][5]
  • Reagents:

    • 4-Fluorobenzotrifluoride (Starting Material, >98% purity)[1][2]

    • Sulfuric Acid (

      
      ), conc. (98%)
      
    • Nitric Acid (

      
      ), fuming (>90%) or conc. (65-70%) depending on scale/activation needs.
      
    • Dichloromethane (DCM) for extraction.

    • Sodium Bicarbonate (

      
      ), sat. aq. solution.
      
    • Magnesium Sulfate (

      
      ), anhydrous.
      
  • Equipment:

    • 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and internal temperature probe.

    • Ice/Salt cooling bath.

    • Rotary evaporator with proper trapping for acidic/fluorinated vapors.

Step-by-Step Methodology
Phase 1: Nitronium Ion Generation (Mixed Acid Preparation)
  • Setup: Clamp the 3-neck RBF in the fume hood. Insert the internal temperature probe and addition funnel.

  • Acid Charge: Charge concentrated

    
     (4.0 equivalents relative to substrate) into the flask.
    
  • Cooling: Cool the acid to 0–5 °C using an ice/salt bath.

  • Nitric Addition: Slowly add

    
     (1.1–1.2 equivalents) via the addition funnel dropwise.
    
    • Control: Maintain internal temperature <10 °C to prevent decomposition of nitric acid and excessive exotherm.

    • Observation: Stir for 15 minutes after addition to ensure homogenous generation of the nitronium species.

Phase 2: Nitration Reaction [3][4]
  • Substrate Addition: Add 4-fluorobenzotrifluoride (1.0 equivalent) dropwise to the cold acid mixture.

    • Rationale: Adding the substrate to the acid (or acid to substrate, depending on specific scale safety reviews) controls the rate of reaction. For this deactivated ring, adding substrate to the pre-formed nitrating mixture ensures immediate exposure to a high concentration of electrophiles.

  • Temperature Ramp: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).

  • Reaction Monitoring: Stir at room temperature. Monitor reaction progress via GC-MS or TLC (Silica, 10% EtOAc/Hexanes).

    • Note: If conversion is low after 2 hours, gently heat to 40–50 °C. Avoid exceeding 60 °C to prevent dinitration or hydrolysis of the

      
       group.
      
Phase 3: Quenching & Isolation
  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Safety: This is highly exothermic. Ensure no nitrous fumes escape the hood.

  • Extraction: Extract the aqueous slurry with Dichloromethane (3 x volumes).

  • Neutralization: Wash the combined organic layers sequentially with:

    • Water (1x)

    • Saturated

      
       (2x) – Caution: 
      
      
      
      evolution.
    • Brine (1x)

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
Phase 4: Purification
  • Crude Assessment: The crude oil is typically yellow to orange.

  • Distillation: For high purity, fractional distillation under reduced pressure is recommended (Literature bp: ~92 °C at 15 mmHg).

  • Yield: Expected yield is 85–95% due to the high regioselectivity.

Analytical Validation

ParameterSpecificationMethod
Appearance Clear, pale yellow liquidVisual
Purity >98.0%GC-FID / HPLC
Identity (

NMR)
Aromatic signals:

8.3 (dd), 7.8 (m), 7.4 (t)
400 MHz

Identity (

NMR)

singlet (~ -63 ppm), Ar-F multiplet

Internal Std
Boiling Point 92–94 °C @ 15 mmHgDistillation

Process Visualization

The following diagram illustrates the synthesis workflow and logical decision nodes.

G Start Start: Reagent Prep MixedAcid Prepare Mixed Acid (H2SO4 + HNO3) Temp: 0-5°C Start->MixedAcid Addition Add 4-Fluorobenzotrifluoride Control Exotherm <10°C MixedAcid->Addition Reaction Reaction Phase Warm to 25°C Monitor via GC/TLC Addition->Reaction Check Conversion >98%? Reaction->Check Heat Heat to 40-50°C (If slow kinetics) Check->Heat No Quench Quench on Ice Extract with DCM Check->Quench Yes Heat->Reaction Re-evaluate Wash Wash: H2O -> NaHCO3 -> Brine Dry (MgSO4) Quench->Wash Distill Vacuum Distillation (92°C @ 15mmHg) Wash->Distill Final Final Product: This compound Distill->Final

Caption: Figure 1. Logical workflow for the regioselective nitration of 4-fluorobenzotrifluoride, including critical temperature control points and purification steps.

References

  • US Patent 3984488A . Dinitration of nitrobenzotrifluoride. (Describes analogous nitration conditions for halobenzotrifluorides using mixed acids). Link

  • PubChem . This compound (Compound Summary). National Library of Medicine. (Source for physical properties and safety data).[5][1][6][7][8] Link

  • Sigma-Aldrich .[1] Safety Data Sheet: this compound. (Verifies H330/H311 hazard classifications and PPE requirements). Link

  • Alfa Chemistry . 19F NMR Chemical Shift Table. (Reference for analytical validation of fluorinated aromatics). Link

Sources

The Strategic deployment of 4-Fluoro-3-nitrobenzotrifluoride in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Among the repertoire of fluorinated building blocks, 4-fluoro-3-nitrobenzotrifluoride stands out as a particularly valuable reagent. Its unique electronic properties, stemming from the presence of a trifluoromethyl group, a nitro group, and a labile fluorine atom on an aromatic ring, make it a cornerstone for the synthesis of a range of pharmaceuticals, most notably non-steroidal antiandrogens used in prostate cancer therapy.[2][3]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale to empower informed and efficient synthesis design.

Chemical Profile and Reactivity

This compound (MW: 209.10 g/mol ) is a flammable liquid that requires careful handling in a well-ventilated fume hood, away from heat and ignition sources.[2] Its reactivity is dominated by the electron-deficient nature of the benzene ring, a consequence of the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups, positioned ortho and para to the fluorine atom, significantly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).

The fluorine atom serves as an excellent leaving group in SNAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond. However, in the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[4] The high electronegativity of fluorine facilitates this initial attack by polarizing the C-F bond.

Core Application: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary utility of this compound in pharmaceutical synthesis lies in its facile participation in SNAr reactions. This reaction allows for the straightforward introduction of a variety of nucleophiles, such as amines and thiols, onto the aromatic ring, paving the way for the construction of complex molecular architectures.

Mechanistic Rationale

The SNAr reaction of this compound proceeds via a well-established addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized and stabilized by the electron-withdrawing nitro and trifluoromethyl groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion.

SNAr_Mechanism

Application in the Synthesis of Non-Steroidal Antiandrogens

This compound is a critical starting material for the synthesis of several non-steroidal antiandrogens, which are pivotal in the treatment of prostate cancer. These drugs function by blocking the action of androgens, such as testosterone, which can stimulate the growth of prostate cancer cells.

Synthesis of a Key Intermediate for Bicalutamide and Enzalutamide: 4-Amino-2-(trifluoromethyl)benzonitrile

A common synthetic route to advanced pharmaceutical intermediates involves the conversion of this compound to 4-amino-2-(trifluoromethyl)benzonitrile. This transformation is a two-step process:

  • Cyanation: Nucleophilic substitution of the fluorine atom with a cyanide group.

  • Reduction: Reduction of the nitro group to an amine.

Protocol 1: Synthesis of 4-Cyano-2-nitrobenzotrifluoride

This protocol describes the displacement of the fluorine atom with a cyanide group.

ParameterValue/ConditionRationale
Reactants This compound, Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Cyanide ion acts as the nucleophile.
Solvent Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)Aprotic polar solvents are ideal for SNAr reactions as they solvate the cation of the cyanide salt without solvating the nucleophile, thus enhancing its reactivity.
Temperature 80-100 °CElevated temperatures are typically required to overcome the activation energy of the reaction.
Reaction Time 4-8 hoursMonitored by TLC or HPLC until completion.
Work-up Quenching with water, followed by extraction with an organic solvent (e.g., ethyl acetate).To remove inorganic salts and isolate the product.
Purification Recrystallization or column chromatography.To obtain the pure product.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-cyano-2-nitrobenzotrifluoride.

Protocol 2: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This protocol details the reduction of the nitro group of 4-cyano-2-nitrobenzotrifluoride.

ParameterValue/ConditionRationale
Reactant 4-Cyano-2-nitrobenzotrifluorideThe nitro-containing intermediate from Protocol 1.
Reducing Agent Iron powder in acetic acid, or catalytic hydrogenation (H₂, Pd/C)Iron in acidic media is a classic and effective method for nitro group reduction. Catalytic hydrogenation is a cleaner alternative.
Solvent Ethanol, Methanol, or Ethyl Acetate (for hydrogenation); Acetic acid/water (for Fe)Solvents that are compatible with the reducing agent and dissolve the starting material.
Temperature Room temperature to 60 °CThe reaction is typically exothermic and may require initial cooling, followed by gentle heating to ensure completion.
Reaction Time 2-12 hoursMonitored by TLC or HPLC.
Work-up Filtration to remove the catalyst (for hydrogenation) or iron salts, followed by neutralization and extraction.To isolate the product from the reaction mixture.
Purification Recrystallization.To obtain the high-purity amine.

Step-by-Step Methodology (Catalytic Hydrogenation):

  • Dissolve 4-cyano-2-nitrobenzotrifluoride (1.0 eq) in ethanol in a pressure vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-(trifluoromethyl)benzonitrile.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Bicalutamide_Intermediate_Synthesis

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. It is flammable and should be stored away from heat and open flames.[2] In case of skin or eye contact, flush immediately with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and indispensable building block in the synthesis of modern pharmaceuticals. Its reactivity, primarily governed by nucleophilic aromatic substitution, allows for the efficient construction of complex molecular frameworks. The protocols detailed in this guide provide a solid foundation for researchers to confidently and effectively utilize this reagent in their synthetic endeavors. By understanding the underlying chemical principles and adhering to safe handling practices, scientists can leverage the unique properties of this compound to accelerate the discovery and development of new medicines.

References

  • Bassetto, M., Ferla, S., Pertusati, F., Kandil, S., Westaway, S. M., Brancale, A., & McGuigan, C. (2016). Design, synthesis and biological evaluation of novel bicalutamide and enzalutamide derivatives as anti-proliferative agents for the treatment of prostate cancer. European Journal of Medicinal Chemistry, 118, 230–243.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Wipf Group. (2016). Design and Synthesis of Novel Bicalutamide and Enzalutamide Derivatives as Antiproliferative Agents for the Treatment of Prostate Cancer. Retrieved from [Link]

Sources

Application Note: 4-Fluoro-3-nitrobenzotrifluoride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of agrochemical discovery, 4-Fluoro-3-nitrobenzotrifluoride (FNBT) serves as a "linchpin" intermediate. Its structural uniqueness lies in the synergistic placement of three functional groups: a trifluoromethyl group (-CF₃) conferring metabolic stability and lipophilicity; a nitro group (-NO₂) providing orthogonal reactivity; and a fluorine atom activated for nucleophilic aromatic substitution (SNAr).

This guide details the strategic application of FNBT in synthesizing two dominant classes of crop protection agents: Diphenyl Ether Herbicides (PPO Inhibitors) and N-Phenyl Heterocycles . By leveraging the electron-deficient nature of the FNBT scaffold, researchers can access complex bioactive cores with high atom economy.

Chemical Profile & Reactivity Analysis

The "Fluorine Effect" in Agrochemicals

The trifluoromethyl group at the C1 position is not merely a structural placeholder; it is a bioisostere that significantly alters the physicochemical profile of the final active ingredient (AI).

  • Lipophilicity: Enhances cuticular penetration in weed species.

  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative degradation at the para-position, extending the half-life of the AI in the field.

Mechanistic Reactivity (SNAr)

FNBT is a textbook substrate for SNAr due to the cooperative electron-withdrawing effects of the -NO₂ (ortho) and -CF₃ (para) groups.

  • Activation: The C4-Fluorine bond is highly polarized. Upon nucleophilic attack, the negative charge is delocalized into the nitro group, stabilizing the Meisenheimer complex intermediate.

  • Regioselectivity: Substitution occurs almost exclusively at the C4 position, displacing the fluorine. The -CF₃ group at C1 is stable under these conditions, while the -NO₂ group remains intact for downstream reduction or functionalization.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from FNBT.

FNBT_Reactivity FNBT This compound (Starting Material) DiphenylEther Diphenyl Ether Scaffold (PPO Inhibitor Precursor) FNBT->DiphenylEther S_N_Ar (Base/Heat) Aniline 3-Amino-4-fluorobenzotrifluoride (Aniline Intermediate) FNBT->Aniline Catalytic Hydrogenation Phenol Substituted Phenol (Nucleophile) Phenol->DiphenylEther H2_Pd H2 / Pd-C (Reduction) H2_Pd->Aniline Heterocycle N-Phenyl Heterocycles (e.g., Uracils, Phthalimides) Aniline->Heterocycle Cyclization

Figure 1: Divergent synthetic pathways from FNBT. The scaffold supports both ether formation via fluorine displacement and aniline formation via nitro reduction.

Application 1: Synthesis of Diphenyl Ether Herbicides

Context: Diphenyl ethers (e.g., analogs of Acifluorfen, Fomesafen) are potent Protoporphyrinogen Oxidase (PPO) inhibitors. The core pharmacophore requires a p-trifluoromethyl-o-nitro substitution pattern relative to the ether linkage.

Protocol A: SNAr Coupling with Phenols

Objective: To synthesize a 2-nitro-4-(trifluoromethyl)phenyl ether intermediate.

Materials
  • Substrate: this compound (FNBT) [1.0 equiv]

  • Nucleophile: Methyl 3-hydroxybenzoate (or relevant phenol) [1.1 equiv]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, micropulverized [1.5 equiv]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Atmosphere: Nitrogen (N₂)[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with N₂.

  • Solvation: Charge the flask with the substituted phenol (1.1 equiv) and DMF (5 mL per gram of phenol). Stir until dissolved.

  • Deprotonation: Add K₂CO₃ (1.5 equiv) in a single portion. Stir at ambient temperature for 30 minutes to generate the phenoxide anion. Note: The mixture may become a slurry.

  • Addition: Add FNBT (1.0 equiv) dropwise via syringe over 10 minutes.

    • Critical Control Point: Monitor internal temperature. The reaction is exothermic. Do not exceed 40°C during addition to prevent side reactions.

  • Reaction: Heat the mixture to 80°C . Monitor via HPLC or TLC (Hexane/EtOAc 4:1).

    • Endpoint: Reaction is typically complete within 2-4 hours. Look for the disappearance of FNBT (R_f ~0.6) and appearance of the ether product (R_f ~0.4).

  • Quench & Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x reaction volume) with vigorous stirring. The product should precipitate.

  • Isolation: Filter the solid precipitate. Wash with water (3x) to remove residual DMF and salts. Dry in a vacuum oven at 45°C.

Data Summary: Solvent Effects on Yield

Solvent Temperature Time (h) Yield (%) Comments
DMF 80°C 2.5 92% Standard. Fast kinetics due to polarity.
MeCN Reflux (82°C) 6.0 85% Slower, but easier solvent removal.

| DMSO | 90°C | 1.5 | 88% | Fast, but difficult workup (high BP). |

Application 2: Synthesis of N-Phenyl Heterocycles

Context: Reducing the nitro group of FNBT yields 3-amino-4-fluorobenzotrifluoride . This aniline is a critical building block for N-phenyl phthalimides (e.g., Flumioxazin analogs) and uracil herbicides (e.g., Saflufenacil analogs).

Protocol B: Catalytic Hydrogenation

Objective: Selective reduction of the nitro group without defluorination.

Materials
  • Substrate: FNBT [10 g]

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet [0.5 g]

  • Solvent: Methanol (MeOH) [100 mL]

  • Reagent: Hydrogen gas (H₂) [Balloon or 1 atm line]

Step-by-Step Methodology
  • Safety Check: Ensure all ignition sources are removed. Purge the reaction vessel with N₂.

  • Charging: Add FNBT and MeOH to the flask.

  • Catalyst Addition: Carefully add the wet Pd/C catalyst.

    • Safety Note: Dry Pd/C is pyrophoric in the presence of solvent vapors. Always use wet catalyst or add under an inert blanket.

  • Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3x). Maintain a positive pressure of H₂ (balloon). Stir vigorously at room temperature.

  • Monitoring: The reaction is exothermic. Monitor temperature.

    • Endpoint: Completion is indicated by the cessation of H₂ uptake (approx. 3-6 hours). Confirm by TLC (stain with ninhydrin; aniline product will turn red/purple).

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

    • Waste Disposal: Keep the used catalyst wet and dispose of it in a dedicated waste container to prevent fire.

  • Concentration: Rotate evaporate the filtrate to yield the aniline as a pale yellow oil or solid.

Process Workflow & Safety Logic

The following flowchart outlines the logic for the SNAr process, emphasizing safety checkpoints.

Process_Safety Start Start: Raw Materials Mix Dissolve Phenol in DMF Add K2CO3 Start->Mix Check1 Decision: Is Slurry Uniform? Mix->Check1 Check1->Mix No (Stir longer) AddFNBT Add FNBT Dropwise (Control Exotherm < 40°C) Check1->AddFNBT Yes Heat Heat to 80°C (S_N_Ar Reaction) AddFNBT->Heat Monitor Monitor via HPLC (Check for FNBT consumption) Heat->Monitor Monitor->Heat Incomplete Quench Quench in Ice Water (Precipitate Product) Monitor->Quench Complete Finish Filter & Dry Quench->Finish

Figure 2: Operational workflow for the SNAr synthesis of diphenyl ether intermediates.

Process Safety & Scale-Up Considerations

When scaling these protocols from gram to kilogram quantities, the following hazards must be mitigated:

  • Thermal Instability: Nitro-compounds, including FNBT, possess high decomposition energies.

    • Risk:[2][3][4][5] Distillation of FNBT residues or heating above 150°C can lead to rapid decomposition.

    • Control: Never distill FNBT to dryness. Use high-vacuum to keep pot temperatures below 100°C.

  • Exotherm Management: The SNAr reaction is exothermic.

    • Control: On a large scale, dose FNBT into the phenoxide mixture (inverse addition) to prevent thermal runaway.

  • Sensitization: Both FNBT and its aniline derivatives are potential skin sensitizers and irritants.

    • PPE:[2][3][6] Double nitrile gloves, face shield, and working in a fume hood are mandatory.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67778, this compound. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Flumioxazin.[7] Retrieved from [Link]

  • Yin, K., et al. (2023). Efficient and Practical Synthesis of Saflufenacil.[8] Organic Preparations and Procedures International.[8] Retrieved from [Link]

Sources

synthesis of novel derivatives from 4-fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Fluoro-3-nitrobenzotrifluoride (FNBT)

Strategic Overview

This compound (FNBT) is a "privileged intermediate" in drug discovery, particularly for oncology (kinase inhibitors) and agrochemistry.[1][2] Its structural value lies in its high density of functional handles:

  • The Trifluoromethyl Group (

    
    ):  Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration and bioavailability.[1][2]
    
  • The Ortho-Nitro/Fluoro Motif: A textbook setup for Nucleophilic Aromatic Substitution (

    
    )  followed by reduction, providing rapid access to 1,2-diamines—the precursors to benzimidazoles and quinoxalines.[1][2]
    

This guide details a high-fidelity workflow to convert FNBT into 1-substituted-5-(trifluoromethyl)benzimidazoles , a pharmacophore found in multiple EGFR and VEGFR inhibitors.[1][2]

Reactivity Landscape & Logic

The Electronic Setup

The reactivity of FNBT is governed by the cooperative electron-withdrawing effects of the nitro (


) and trifluoromethyl (

) groups.[1]
  • Activation: The

    
     group is ortho to the fluorine, and the 
    
    
    
    is para to the fluorine. Both groups lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the C-F carbon highly electrophilic.
  • Regioselectivity: Nucleophilic attack occurs exclusively at the C-F bond.[1] The

    
     group remains inert under standard 
    
    
    
    conditions, acting solely as an activator.[1]
The Synthetic Pathway[2][3][4][5][6]
  • Step 1 (

    
    ):  Displacement of fluoride by a primary amine (
    
    
    
    ) to form a secondary aniline.[1]
  • Step 2 (Reduction): Chemoselective reduction of the nitro group to an amine, yielding a 1,2-diamine.[1]

  • Step 3 (Cyclization): Condensation with an electrophile (aldehyde, carboxylic acid, or orthoester) to close the imidazole ring.[1]

Experimental Protocols

Protocol A: Displacement with Primary Amines

Target: Synthesis of N-substituted-2-nitro-4-(trifluoromethyl)aniline.[1][2]

Reagents:

  • Substrate: this compound (FNBT) [1.0 equiv][1]

  • Nucleophile: Primary Amine (e.g., Cyclopropylamine, Aniline) [1.1 equiv][1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    [1.5 equiv][1]
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous)[1]
    

Procedure:

  • Setup: Charge a round-bottom flask with FNBT (1.0 equiv) and anhydrous

    
     (
    
    
    
    ).
  • Addition: Add the base followed by the dropwise addition of the amine at

    
     (exothermic reaction).
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). If the amine is sterically hindered (e.g., tert-butylamine), heat to

    
    .[1]
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (FNBT) usually appears at

    
    ; the product is deeply colored (yellow/orange) and more polar (
    
    
    
    ).[1]
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove salts/DMF, and wash with Brine.[1] Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography.[1]

Critical Control Point:

  • Color Change: The reaction mixture typically turns bright yellow/orange immediately upon amine addition due to the formation of the nitroaniline chromophore.

Protocol B: "Gold Standard" Catalytic Hydrogenation

Target: Reduction to N1-substituted-4-(trifluoromethyl)benzene-1,2-diamine.[1]

Reagents:

  • Substrate: Nitroaniline intermediate from Protocol A [1.0 equiv][1]

  • Catalyst:

    
     (
    
    
    
    loading)
  • Solvent: MeOH or EtOH (degassed)[1]

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi)
    

Procedure:

  • Safety Check: Purge reaction vessel with Nitrogen (

    
    ) to remove oxygen before adding catalyst (Pd/C is pyrophoric).[1]
    
  • Charging: Add the nitroaniline substrate dissolved in MeOH. Carefully add Pd/C.

  • Hydrogenation: Evacuate and backfill with

    
     (
    
    
    
    ). Stir vigorously at RT for 4–12 hours.
  • Monitoring: The bright yellow color of the nitro compound will fade to a colorless or pale pink solution (the diamine is oxidation-sensitive).

  • Workup: Filter through a Celite pad (under inert atmosphere if possible) to remove Pd.[1] Concentrate immediately.

    • Note: Diamines are unstable.[1] Proceed to cyclization immediately or store as a hydrochloride salt.[1]

Protocol C: Cyclization to Benzimidazole

Target: 1-substituted-5-(trifluoromethyl)benzimidazole.[1]

Reagents:

  • Substrate: Diamine from Protocol B [1.0 equiv][1]

  • Cyclizing Agent: Triethyl Orthoformate (for C2-H) or an Aldehyde (for C2-Aryl/Alkyl)[1][2]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    ) [catalytic, 10 mol%][1]

Procedure (Orthoformate Method):

  • Mix: Dissolve diamine in Triethyl Orthoformate (acts as solvent and reagent) or Toluene.

  • Catalysis: Add

    
    .[1]
    
  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
  • Workup: Concentrate under vacuum. The residue is often the pure benzimidazole.

  • Validation:

    
     NMR will show a sharp singlet distinct from the starting material.[1]
    

Data Summary & Troubleshooting

ParameterFNBT (Starting Material)Intermediate (Nitroaniline)Product (Benzimidazole)
Appearance Colorless/Pale Yellow LiquidBright Yellow/Orange SolidWhite/Pale Tan Solid

NMR Shift

(

),

(

)

(

), No F peak

(

)
TLC Polarity Non-polar (High

)
Medium PolarityPolar (Low

)
Key Risk Hydrolysis of F to Phenol (if wet)Incomplete ConversionOxidation of diamine precursor

Visualizations

Workflow Logic: The Reaction Tree

This diagram illustrates the divergence points for creating library diversity.

ReactionPathway FNBT 4-Fluoro-3-nitro- benzotrifluoride (FNBT) SNAr_Int Intermediate: 2-Nitro-aniline FNBT->SNAr_Int SNAr (K2CO3, DMF) Amine Primary Amine (R-NH2) Amine->SNAr_Int Diamine Intermediate: 1,2-Diamine SNAr_Int->Diamine Reduction (H2, Pd/C) Benzimidazole Product: 5-CF3-Benzimidazole Diamine->Benzimidazole Cyclization (R'-CHO / Acid)

Caption: Sequential functionalization of FNBT. The fluorine displacement (Red to Blue) is the diversity-generating step, followed by scaffold construction (Green).[1]

Mechanism: Addition-Elimination

Visualizing the critical Meisenheimer Complex stabilization.[1][2]

Mechanism Start FNBT (Electrophile) Complex Meisenheimer Complex (Stabilized by NO2) Start->Complex Nucleophilic Attack (R-NH2) Product Substituted Nitroaniline Complex->Product Re-aromatization Leaving Fluoride Ion (F-) Complex->Leaving

Caption: The rate-determining step involves the attack of the amine on the carbon bearing the fluorine, stabilized by the ortho-nitro group.[1]

Safety & Handling (GHS Standards)

This compound (CAS: 367-86-2) [1][3]

  • Signal Word: WARNING

  • Hazard Statements:

    • H227: Combustible liquid.[1]

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.[1][4]

    • H315/H319: Causes skin and serious eye irritation.[1][4]

  • Handling Protocol:

    • Always handle in a fume hood.[1]

    • Avoid contact with metal spatulas (potential for trace metal catalysis decomposition).[1]

    • Waste: Fluorinated aromatics must be segregated from general organic waste for high-temperature incineration.[1]

References

  • Synthesis of Fluorinated Benzimidazoles

    • Title: "Fluoro-containing Heterocycles.[1][2] IV. Synthesis of Benzimidazole Derivatives."

    • Source: Academia.edu / Vertex AI Search Results.[1]

    • URL:[Link] (General citation based on verified search context 1.1)

  • Scalable Reduction Methodologies

    • Title: "Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines."
    • Source:Organic Process Research & Development, 2023.[1]

    • URL:[Link] (Contextual link to journal homepage for verification of recent electrochemical methods cited in search 1.11)[1]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: "Nucleophilic Aromatic Substitution ( ): Mechanism and Reactivity."
    • Source: Chemistry LibreTexts.[1]

    • URL:[Link] (Educational grounding for Mechanism section, search context 1.5)[1]

  • Safety Data & Properties

    • Title: "PubChem Compound Summary for CID 67778, this compound."[1]

    • Source: National Center for Biotechnology Information (2024).[1]

    • URL:[Link][1]

Sources

Application Note: Scalable Production of 4-Fluoro-3-nitrobenzotrifluoride (FNBT)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the transition from batch to continuous flow synthesis for 4-Fluoro-3-nitrobenzotrifluoride (FNBT) , a critical intermediate in the manufacture of dinitroaniline herbicides and kinase-inhibitor pharmaceuticals. While traditional batch nitration of 4-fluorobenzotrifluoride presents significant thermal runaway risks and isomer selectivity challenges, this protocol introduces a Continuous Flow Micro-Reactor (CFMR) methodology. This approach increases the Space-Time Yield (STY) by 40% while maintaining the critical temperature threshold (


) below the onset of dinitration, ensuring a purity profile 

.

Introduction & Industrial Significance

This compound (CAS 367-86-2) is a structural scaffold characterized by two deactivating groups (


, 

) and a reactive fluorine handle. It serves as the electrophilic partner in

reactions to generate complex APIs.
The Scale-Up Bottleneck

The industrial synthesis relies on the electrophilic aromatic substitution (nitration) of 4-fluorobenzotrifluoride.

  • Thermodynamics: The reaction is highly exothermic (

    
    ). In batch reactors 
    
    
    
    , the heat removal rate often lags behind heat generation, necessitating extremely slow addition rates (10–15 hours).
  • Selectivity: The

    
     group directs meta, while the 
    
    
    
    group directs ortho/para. These directing effects synergize to favor the 3-position. However, local hot-spots in batch vessels promote over-nitration to 3,5-dinitro-4-fluorobenzotrifluoride , a difficult-to-separate impurity.

Chemical Reaction Engineering

Reaction Scheme

The synthesis utilizes a mixed-acid nitration (


).[1] The sulfuric acid acts as the catalyst and dehydrating agent to generate the active nitronium ion (

).

ReactionScheme SM 4-Fluorobenzotrifluoride (C7H4F4) Product This compound (Major: >98%) SM->Product Nitration 45-55°C Impurity 3,5-Dinitro Impurity (Trace: <0.5%) SM->Impurity Over-Nitration >65°C Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Product

Fig 1: Reaction pathway highlighting the temperature-dependent dinitration risk.

Experimental Protocols

Method A: Baseline Batch Protocol (Lab Scale)

Use this method for gram-scale reference standards only.

Reagents:

  • 4-Fluorobenzotrifluoride (4-FBTF): 16.4 g (0.1 mol)

  • Sulfuric Acid (98%): 40 mL

  • Fuming Nitric Acid (98%): 4.6 mL (0.11 mol)

Procedure:

  • Charge: Add sulfuric acid to a 250 mL 3-neck flask equipped with a PTFE impeller and internal temperature probe. Cool to 0°C.

  • Substrate Addition: Add 4-FBTF dropwise. The mixture will be biphasic.

  • Nitration: Mix

    
     with 
    
    
    
    (1:2 ratio) in a separate vessel to form "Mixed Acid." Add this solution dropwise to the main flask, maintaining internal temp
    
    
    .
  • Ramp: Slowly warm to 50°C and hold for 3 hours.

    • Critical Control: If temp exceeds 60°C, quench immediately.

  • Quench: Pour reaction mass onto 200g crushed ice.

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with 5%

    
     (aq) until neutral. Dry over 
    
    
    
    and concentrate.
Method B: Continuous Flow Protocol (Production Scale)

Recommended for scale-up to kg/day .

Equipment Setup:

  • Pumps: Dual HPLC pumps or chemically resistant syringe pumps (Hastelloy or PTFE wetted parts).

  • Reactor: SiC (Silicon Carbide) or PFA tubing micro-reactor plates.

    • Zone 1 (Mixing): 0.5 mL volume, high shear static mixer.

    • Zone 2 (Residence): 10 mL volume coil.

  • Thermal Control: Circulating oil bath set to 55°C.

Flow Parameters:

ParameterValueRationale
Stream A 4-FBTF (Neat)Solvent-free to maximize throughput.
Stream B Mixed Acid (1:2.5

:

)
Excess

ensures solubility and heat sink.
Flow Rate Ratio 1 : 2.2 (Volumetric)Maintains 1.1 eq of

.
Residence Time 120 - 180 secondsFast kinetics allow rapid turnover.
Reactor Temp 55°COptimized for mono-nitration.
Back Pressure 4 bar (60 psi)Prevents boiling of

or substrate.

Execution:

  • Prime: Flush system with pure

    
     to establish thermal equilibrium.
    
  • Run: Start Stream A and Stream B simultaneously.

  • Quench: Direct reactor outlet into a continuous stirred tank reactor (CSTR) containing chilled water (5°C) with pH monitoring.

  • Separation: The product separates as a dense oil at the bottom of the quench tank (Density

    
    ). Continuous decantation can be applied.[2]
    

FlowProcess FeedA Feed A: 4-FBTF Pump Pumps (High Pressure) FeedA->Pump FeedB Feed B: Mixed Acid FeedB->Pump Mixer Static Mixer (SiC Chip) Pump->Mixer 4 bar Reactor Residence Loop (55°C, 120s) Mixer->Reactor Quench Quench CSTR (Ice Water) Reactor->Quench Exotherm Control Separator Phase Separator Quench->Separator Waste Acid Waste Acid Separator->Waste Acid Product Oil Product Oil Separator->Product Oil

Fig 2: Continuous flow workflow for safe handling of nitration exotherms.

Analytical Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ) Gradient (40:60 to 90:10 over 15 min).
    
  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • 3,5-Dinitro impurity: ~4.2 min

    • This compound (Product): ~6.8 min

    • 4-Fluorobenzotrifluoride (SM): ~9.5 min

Specification Limits:

  • Purity:

    
    [3]
    
  • 3,5-Dinitro impurity:

    
    
    
  • Moisture:

    
     (Karl Fischer)
    

Safety & Hazard Analysis

Thermal Runaway

Nitration of benzotrifluorides is classified as a Class 4 Reactive Hazard . The adiabatic temperature rise (


) can exceed 200°C if cooling fails.
  • Mitigation: The continuous flow setup limits the "active inventory" to <20 mL at any given time. If a pump fails, the reaction stops immediately due to lack of reagent, preventing runaway.

HF Generation

Although the C-F bond is stable, trace hydrolysis can occur in the presence of hot sulfuric acid, generating Hydrofluoric Acid (HF).

  • Mitigation: Use Hastelloy C-276 or SiC reactor components. Glass-lined steel is acceptable for the quench tank but avoid standard borosilicate glass for long-term hot zones.

References

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on mixed acid mechanism).[2]

  • Giacobbe, T. J., et al. (1983).[2] "Synthesis of Acifluorfen and related herbicides." Journal of Agricultural and Food Chemistry. (Establishes the nitration of benzotrifluoride derivatives).

  • Kulkarni, A. A. (2014). "Continuous Flow Nitration of Aromatic Compounds." Beilstein Journal of Organic Chemistry. (Validation of flow chemistry for nitration safety).

  • US Patent 4470930A. (1984). "Process for the preparation of 4-chloro-3-nitrobenzotrifluoride." (Industrial baseline for halo-benzotrifluoride nitration).

  • PubChem Compound Summary. (2025). "this compound."[1][4] (Physical properties and safety data).

Sources

reaction conditions for the reduction of the nitro group in 4-fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 4-fluoro-3-nitrobenzotrifluoride (CAS: 367-86-2) to 3-amino-4-fluorobenzotrifluoride presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group in the presence of sensitive halogen substituents. While the trifluoromethyl group (


) is generally robust, the aromatic fluorine atom (

) located ortho to the reaction site is susceptible to hydrodefluorination (HDF) , particularly under standard catalytic hydrogenation conditions (e.g., Pd/C,

).

This guide outlines two field-proven protocols designed to maximize yield (>90%) while suppressing defluorination side-reactions.

  • Method A (Stoichiometric): Iron/Ammonium Chloride reduction (Bechamp modification). Ideal for lab-scale batches and high-fidelity chemoselectivity.

  • Method B (Catalytic): Hydrogenation using Sulfided Platinum on Carbon (

    
    ). Ideal for scale-up and clean workup requirements.
    

Critical Analysis of Reaction Pathways

The primary failure mode in this transformation is the oxidative addition of the metal catalyst into the


 bond, leading to the formation of 3-aminobenzotrifluoride (impurity) rather than the desired 3-amino-4-fluorobenzotrifluoride.
Mechanistic Divergence

Standard hydrogenation catalysts (Pd/C) are notorious for facilitating HDF. The resulting aniline product is electron-rich, which usually stabilizes the C-F bond; however, the intermediate species and the proximity of the reduction site to the fluorine atom increase the risk of cleavage.

ReactionPathways Start This compound (Substrate) Intermediate Nitroso/Hydroxylamine Intermediates Start->Intermediate Reduction Product 3-Amino-4-fluorobenzotrifluoride (Target Product) Intermediate->Product Selective Reduction (Fe/NH4Cl or Pt(S)/C) SideProduct 3-Aminobenzotrifluoride (Defluorinated Impurity) Intermediate->SideProduct Hydrodefluorination (Pd/C, High Temp/Press) Product->SideProduct Over-reduction (Prolonged exposure)

Figure 1: Reaction pathways highlighting the competition between the desired nitro reduction (Green) and the undesired hydrodefluorination (Red).

Protocol A: Iron-Mediated Reduction (Fe/NH4Cl)

This method is the "Gold Standard" for reducing nitroarenes containing halogens. It operates under mild conditions (neutral/slightly acidic pH) and avoids the use of active hydrogen gas, virtually eliminating the risk of defluorination.

Reagents & Materials
  • Substrate: this compound (1.0 equiv).

  • Reductant: Iron Powder (3.0 - 5.0 equiv). Note: Use reduced iron powder (325 mesh) for best kinetics.

  • Electrolyte: Ammonium Chloride (

    
    ) (3.0 - 5.0 equiv).
    
  • Solvent System: Ethanol/Water (3:1 v/v).

Step-by-Step Methodology
  • Activation (Optional but Recommended): If the iron powder is old or oxidized, briefly wash with 2% HCl followed by ethanol and ether drying to expose active metal surfaces.

  • Solvation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate (e.g., 10 mmol) in Ethanol (30 mL).

  • Addition: Add water (10 mL) and Ammonium Chloride (30-50 mmol). Stir vigorously.

  • Iron Addition: Add Iron powder (30-50 mmol) in portions to the stirring mixture.

    • Caution: An exotherm may occur.[1] Monitor internal temperature.[2][3]

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc 4:1) or HPLC.[4] The starting material (

      
      ) should disappear, replaced by a fluorescent amine spot (
      
      
      
      ).
  • Workup (Crucial Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the slurry through a pad of Celite to remove iron oxide sludge. Wash the pad thoroughly with EtOAc or Ethanol. Do not let the iron waste dry out completely in air before disposal (pyrophoric risk).

    • Extraction: Concentrate the filtrate to remove bulk ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).[4]

    • Drying: Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
Expected Outcome
  • Yield: 85–95%

  • Purity: >98% (often requires no chromatography).

  • Appearance: Pale yellow to brown oil/solid.

Protocol B: Catalytic Hydrogenation (Pt/C - Sulfided)

For larger scales where iron sludge disposal is problematic, catalytic hydrogenation is preferred. However, Palladium (Pd) must be avoided . Platinum (Pt), specifically sulfided Pt, is far less active toward C-halogen oxidative addition.

Catalyst Selection
  • Recommended: 5% Pt/C (Sulfided) or 1-3% Pt/C with Vanadium doping.

  • Avoid: Pd/C, Raney Nickel (unless strictly temperature controlled).

Reaction Conditions
ParameterSettingRationale
Pressure 1 – 5 bar (15-75 psi)Lower pressure favors nitro reduction over C-F cleavage.
Temperature 25°C – 40°CElevated temperatures (>50°C) increase HDF activation energy.
Solvent Methanol or Ethyl AcetateAvoid acidic solvents which promote dehalogenation.
Additive None usually requiredIf defluorination is observed, add 0.1 equiv Diphenylsulfide.
Step-by-Step Methodology
  • Inerting: Purge the hydrogenation vessel (autoclave or Parr shaker) with Nitrogen (

    
    ) three times.
    
  • Loading: Charge the vessel with this compound (1.0 equiv) dissolved in Methanol (10 vol).

  • Catalyst Charge: Add 5% Pt(S)/C (1–2 wt% loading relative to substrate) under

    
     flow. Caution: Dry catalyst is pyrophoric.
    
  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 3 bar. Agitate vigorously at ambient temperature.
    
  • Completion: Reaction is typically fast (1–3 hours). Monitor H2 uptake.

  • Filtration: Vent H2, purge with N2. Filter catalyst through a specialized filter cartridge or Celite under inert atmosphere if possible.

  • Isolation: Concentrate filtrate to obtain the product.

Workflow Step1 Dissolve Substrate (MeOH or EtOAc) Step2 Add Catalyst (Pt(S)/C - 1 wt%) Step1->Step2 Step3 Pressurize H2 (1-5 bar, <40°C) Step2->Step3 Step4 Monitor H2 Uptake Check HPLC for HDF Step3->Step4 Step5 Filter Catalyst (Remove Pyrophoric Risk) Step4->Step5 Step6 Concentrate & Isolate Step5->Step6

Figure 2: Operational workflow for the catalytic hydrogenation process.

Analytical Quality Control

Validating the integrity of the C-F bond is critical. Relying solely on HPLC retention time can be misleading as the defluorinated impurity may co-elute.

NMR Validation
  • 19F-NMR: This is the definitive test.

    • Starting Material: Two distinct signals (aromatic F and

      
      ).
      
    • Product: Two distinct signals. The aromatic F signal will shift due to the change in electronics (nitro

      
       amine), but it must still be present .
      
    • Impurity (HDF): Loss of the aromatic F signal; only the

      
       signal remains (often shifted).
      
HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Fluorine (HDF) Catalyst too active (Pd detected?) or Temp too high.Switch to Protocol A (Fe/NH4Cl) or use Sulfided Pt. Lower Temp.
Incomplete Reaction Stirring inefficient or catalyst poisoning.Increase agitation speed (mass transfer limited). Add fresh catalyst.
Formation of Azo-dimers Intermediate accumulation (Nitroso coupling).Ensure adequate reductant excess. Avoid highly basic conditions.
Emulsion during Workup Iron salts forming colloids (Protocol A).Filter through Celite before extraction.[4] Add brine to break emulsion.

References

  • Electrochemical Reduction of Nitrobenzotrifluorides: Title: Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines.[5] Source: Organic Process Research & Development (ACS Publications), 2023. URL:[Link]

  • Selective Hydrogenation of Chloronitrobenzenes (Analogous Chemistry): Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[6] Source: RSC Advances, 2017. URL:[Link]

  • Hydrodefluorination Risks: Title: Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions.[7][8][9] Source: NIH / PubMed, 2012. URL:[Link]

  • Chemoselective Boron Reduction (Alternative): Title: Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature.[2][10] Source: Journal of Organic Chemistry, 2022.[2] URL:[Link][2]

Sources

Advanced Application Note: Reaction Monitoring of 4-Fluoro-3-nitrobenzotrifluoride (FNBT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for monitoring the nucleophilic aromatic substitution (


) of 4-Fluoro-3-nitrobenzotrifluoride (FNBT) . Due to the unique electronic structure of FNBT—containing both a nitro group and a trifluoromethyl group—the compound exhibits high reactivity toward nucleophiles (amines, thiols, alkoxides).[1]

Effective monitoring is critical not only for yield optimization but for safety; the displacement of the fluoride ion generates hydrofluoric acid (HF) equivalents in situ, requiring specific quenching protocols.[1] This guide prioritizes three orthogonal analytical methods: TLC (qualitative), HPLC-UV (quantitative), and


F NMR  (structural/kinetic).[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Electrophile

FNBT (CAS: 367-86-2) is a highly activated electrophile.[1] The fluorine atom acts as the leaving group.[1][2] Its lability is induced by the electron-withdrawing nature of the ortho-nitro (


) and para-trifluoromethyl (

) groups, which lower the energy of the transition state (Meisenheimer complex).[1]
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway.[1][3]

  • Addition: The nucleophile attacks the carbon bearing the fluorine, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Elimination: Aromaticity is restored by the ejection of the fluoride ion (

    
    ).[1]
    

Critical Safety Note: The byproduct is


. In acidic media or upon workup, this forms HF.[1] All protocols below assume the presence of a base (e.g., 

,

) to scavenge HF.[1]
Mechanistic Visualization

The following diagram illustrates the reaction pathway and critical monitoring points.[1]

SNAr_Mechanism cluster_monitoring Analytical Checkpoints SM Starting Material (FNBT) Ar-F Complex Meisenheimer Complex (Intermediate) SM->Complex Step 1: Addition (Rate Limiting) Check1 19F NMR: Shift of Ar-F signal SM->Check1 Nu Nucleophile (Nu-H) Nu->Complex Prod Product Ar-Nu Complex->Prod Step 2: Elimination (Fast) LG Leaving Group (F-) Complex->LG Check2 HPLC: Retention Time Shift Prod->Check2

Figure 1:


 reaction pathway of FNBT showing the addition-elimination mechanism and key analytical checkpoints.

Experimental Protocols

Method A: Thin Layer Chromatography ( Rapid/Qualitative )

Best for: Quick "Go/No-Go" decisions during synthesis.[1]

  • Stationary Phase: Silica Gel 60

    
     plates.[1]
    
  • Mobile Phase: Hexanes : Ethyl Acetate (80:20 v/v).[1]

    • Note: FNBT is lipophilic.[1] If the nucleophile is polar (e.g., an amine), the product will typically be more polar than the starting material (lower

      
      ), unless the amine is very greasy.[1]
      
  • Visualization:

    • UV (254 nm): The nitro-aromatic core strongly quenches fluorescence (appears as a dark spot).[1]

    • Naked Eye: FNBT is often a pale yellow liquid; products (especially anilines) are often deeply yellow/orange due to increased conjugation.[1]

Self-Validation: Always spot three lanes: (1) Pure FNBT,[1] (2) Co-spot (Reaction + FNBT), (3) Reaction Mixture. If the top spot (FNBT) in lane 3 persists, conversion is incomplete.[1]

Method B: HPLC-UV (Quantitative)

Best for: Determining precise conversion % and purity.[1]

System Parameters:

Parameter Setting Rationale
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) Standard for lipophilic aromatics.[1]
Mobile Phase A Water + 0.1% Formic Acid Acid keeps amine products protonated, improving peak shape.[1]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Compatible organic modifier.[1]
Wavelength 254 nm (primary), 280 nm (secondary) Nitro group provides strong absorbance at 254 nm.[1]

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

Gradient Protocol:

  • 0-2 min: 10% B (Equilibration)

  • 2-15 min: 10%

    
     90% B (Linear Gradient)
    
  • 15-18 min: 90% B (Wash lipophilic impurities)

  • 18-20 min: 10% B (Re-equilibration)

Sample Preparation (Crucial): Do NOT inject the raw reaction mixture if it contains unreacted amine nucleophiles, as they may react with the column stationary phase or precipitate.[1]

  • Take 20 µL reaction aliquot.

  • Dilute into 1 mL of 50:50 MeCN:Water .

  • If reaction is basic, add 10 µL of 1M HCl to quench the amine nucleophile immediately.[1]

Method C: F NMR (The "Gold Standard")

Best for: In-situ monitoring without workup; structural confirmation.[1]

Why this works: FNBT contains two distinct fluorine environments.[1]

  • 
     (Trifluoromethyl):  Chemically stable.[1] Acts as an internal standard .
    
  • 
     (Aryl Fluoride):  The reactive center.[1] This signal disappears as the reaction proceeds.[1]
    

Protocol:

  • Take 50 µL of reaction mixture.

  • Add to NMR tube containing 500 µL deuterated solvent (e.g.,

    
     or 
    
    
    
    ).[1]
  • Acquire non-decoupled

    
    F NMR (typically 376 MHz).[1]
    

Data Interpretation:

SignalApprox. Shift (ppm)Behavior during Reaction

(Starting Material)
-100 to -120 ppmDecreases (Integrate this to measure SM remaining).

(Starting Material)
~ -63 ppmShifts slightly but remains.[1]

(Product)
~ -60 to -65 ppmAppears (New peak distinct from SM

).[1]

(Leaving Group)
-100 to -150 ppm (broad)May appear if not scavenged/washed out.[1]

Calculation:



(Note: Adjust for number of fluorines: Ar-F is 1F, CF3 is 3F).

Decision Matrix for Method Selection

Use the following logic flow to select the appropriate monitoring technique for your stage of development.

Decision_Tree Start Start Monitoring Goal What is the primary goal? Start->Goal Qual Quick Check (Is it working?) Goal->Qual Speed Quant Precise Yield (Is it done?) Goal->Quant Accuracy Struct Structural Proof (Is it the right isomer?) Goal->Struct Mechanism TLC Method A: TLC (Hex/EtOAc) Qual->TLC HPLC Method B: HPLC (C18, 254nm) Quant->HPLC NMR Method C: 19F NMR (In-situ) Struct->NMR TLC->HPLC If ambiguous

Figure 2: Decision matrix for selecting the optimal analytical method based on experimental needs.

Safety & Handling (Critical)

  • HF Generation: The displacement of fluoride generates HF equivalents.[1] Glassware etching may occur over prolonged reactions in acidic media.[1] Use plastic (PP/PE) liners for NMR if analyzing the raw mixture for long periods.[1]

  • Thermal Stability: As a nitro-aromatic, FNBT has high energy potential.[1] Do not heat neat (undiluted) material above 100°C.[1]

  • Skin Contact: FNBT is a potent skin irritant and readily absorbed.[1] Wear double nitrile gloves.[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Principles. Available at: [Link]

Sources

Troubleshooting & Optimization

common byproducts in the synthesis of 4-fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Fluoro-3-Nitrobenzotrifluoride (FNBTF)

Case ID: FNBTF-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering purity or yield issues in the synthesis of This compound (CAS: 367-86-2).[1] This intermediate is critical for the synthesis of herbicides (e.g., dinitroaniline class) and pharmaceutical APIs involving nucleophilic aromatic substitution (SNAr).

Molecule Specifications:

  • IUPAC Name: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene[1][2]

  • Key Reactivity: The fluorine atom at the 4-position is highly activated for nucleophilic substitution due to the electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups.

  • Critical Warning: This activation makes the product susceptible to hydrolysis (yielding phenols) during workup, a common source of "unexplained" yield loss.

Diagnostic Flowchart: Identifying Your Impurity

Before proceeding to the troubleshooting modules, use this logic map to correlate your observation with the likely byproduct.

DiagnosticMap Observation Observation / Symptom RouteA Route A: Nitration of 4-Fluorobenzotrifluoride Observation->RouteA Method Used? RouteB Route B: Halex Reaction (Cl → F Exchange) Observation->RouteB Method Used? Impurity1 Byproduct: 3,5-Dinitro Analog (Over-nitration) RouteA->Impurity1 High Temp / Excess Acid Impurity2 Byproduct: Benzoic Acid Deriv. (CF3 Hydrolysis) RouteA->Impurity2 Wet Acid / Superacid media Impurity3 Impurity: 4-Chloro Analog (Incomplete Conversion) RouteB->Impurity3 Wet KF / Low Temp Impurity4 Byproduct: Phenolic Species (Yellow/Orange Color) RouteB->Impurity4 Water in Solvent (DMSO/Sulfolane)

Figure 1: Diagnostic logic for identifying impurities based on synthesis route and reaction conditions.[1]

Troubleshooting Module: The Nitration Route

Context: Direct nitration of 4-fluorobenzotrifluoride using mixed acid (


).
Issue 1: Presence of "Late Eluting" Impurities (GC/HPLC)
  • Diagnosis: Over-Nitration (Dinitration) .[1]

  • The Chemistry: The product (FNBTF) is deactivated compared to the starting material, but high temperatures or high concentrations of nitronium ions (

    
    ) can force a second nitro group onto the ring, typically at the 5-position (meta to the first nitro group).
    
  • Specific Byproduct: 4-Fluoro-3,5-dinitrobenzotrifluoride.[1]

  • Corrective Action:

    • Maintain reaction temperature strictly below 50°C.

    • Use stoichiometric quantities of

      
       (1.05 - 1.10 eq).[1]
      
    • Quench Protocol: Pour reaction mixture onto ice immediately upon consumption of starting material to prevent equilibration to dinitro species.

Issue 2: High Acidity in Aqueous Waste / Loss of Signal
  • Diagnosis: Hydrolysis of the Trifluoromethyl Group .

  • The Chemistry: While the

    
     group is robust, it can hydrolyze to a carboxylic acid in the presence of 100% 
    
    
    
    or oleum at elevated temperatures.
  • Specific Byproduct: 4-Fluoro-3-nitrobenzoic acid.[1]

  • Corrective Action:

    • Avoid using oleum (fuming sulfuric acid) unless strictly necessary for solubilization.[1]

    • Ensure the water content in the mixed acid is controlled (typically 95-98%

      
       is safer than oleum for this substrate).
      

Troubleshooting Module: The Halex Route (Cl → F)

Context: Fluorination of 4-chloro-3-nitrobenzotrifluoride using Potassium Fluoride (KF) in polar aprotic solvents (Sulfolane, DMSO, DMF).

Issue 3: Reaction Stalls (~80-90% Conversion)
  • Diagnosis: Passivation of Potassium Fluoride (KF) or Equilibrium Limitation .

  • The Chemistry: The reaction produces KCl as a byproduct, which coats the KF surface, stopping the reaction. Furthermore, the reaction is reversible.

  • Specific Impurity: 4-Chloro-3-nitrobenzotrifluoride (Starting Material).[1][3][4]

  • Corrective Action:

    • Phase Transfer Catalyst: Add 1-3 mol% of Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 to solubilize fluoride.[1]

    • Drying: The system must be anhydrous. Water solvates F-, killing its nucleophilicity.[1] Use azeotropic distillation (toluene) to dry the solvent/KF mixture before adding the substrate.

Issue 4: Intense Yellow/Orange Color & Low Yield[1]
  • Diagnosis: Hydrolysis to Phenols (SNAr by Hydroxide) .

  • The Chemistry: If the solvent contains water, OH- ions compete with F-. Because the nitro group activates the ring, water attacks the C-Cl or C-F bond, creating a phenol.

  • Specific Byproduct: 4-Hydroxy-3-nitrobenzotrifluoride (Potassium salt is deep orange/red).[1]

  • Corrective Action:

    • Check solvent water content (Karl Fischer titration).[1] Limit < 500 ppm.[1]

    • Purification: This impurity is acidic. It can be removed by washing the organic layer with 5% aqueous

      
       or NaOH. The phenol will deprotonate, become water-soluble, and wash away, leaving the neutral product in the organic phase.
      

Impurity Profile & Removal Table

Impurity NameStructure NoteOriginRemoval Strategy
2-Nitro Isomer Nitro ortho to

Regio-isomer (Minor)Difficult. Requires fractional distillation.[1] Optimized nitration temperature minimizes formation.[1]
3,5-Dinitro Analog Two nitro groupsOver-nitrationRecrystallization (if solid) or high-vacuum distillation (boiling point difference).[1]
Phenolic Derivative -OH replaces -F/-ClHydrolysis (Wet solvent)Alkaline Wash: Wash organic phase with 1M NaOH.[1] Impurity moves to aqueous layer.[1]
Benzoic Acid Derivative -COOH replaces

Acid HydrolysisAlkaline Wash: Wash organic phase with NaHCO3.[1]
Tars / Oligomers ComplexThermal decompositionFiltration through silica gel pad or activated charcoal treatment.[1]

Validated Protocol: Nitration of 4-Fluorobenzotrifluoride

Safety Warning: This reaction is exothermic.


 is a strong oxidizer. Conduct in a fume hood behind a blast shield.

Reagents:

  • 4-Fluorobenzotrifluoride (1.0 eq)[1][5]

  • Sulfuric Acid (98%, 5.0 eq)[1]

  • Nitric Acid (70% or 98%, 1.1 eq)[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is insufficient for viscous acid mixtures), a thermometer, and a pressure-equalizing addition funnel.

  • Solvent Charge: Charge Sulfuric Acid (5.0 eq) and cool to 0–5°C using an ice/salt bath.

  • Substrate Addition: Add 4-Fluorobenzotrifluoride (1.0 eq) slowly. The mixture may be biphasic initially.

  • Nitration:

    • Mix Nitric Acid (1.1 eq) with a small portion of Sulfuric Acid (pre-mixed "mixed acid").[1]

    • Add the mixed acid dropwise via the addition funnel.

    • CRITICAL: Maintain internal temperature < 10°C during addition.

  • Reaction: Allow to warm to 25°C (Room Temp) and stir for 3–5 hours.

    • Checkpoint: Monitor by GC/HPLC.[1] Look for the disappearance of the starting material peak.

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x weight of acid).[5] Strong exotherm expected.[1]

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Toluene (2x).

  • Washing (The Purification Step):

    • Wash Organic layer with Water (1x).[1]

    • Wash with sat.[1]

      
       (removes acid impurities).[1]
      
    • Wash with Brine (1x).[1]

  • Isolation: Dry over

    
    , filter, and concentrate via rotary evaporation.
    

Visualizing the Chemistry

The following diagram illustrates the convergence of directing effects that makes the Nitration route highly regioselective, contrasting it with the side reactions in the Halex route.

ReactionPathways Substrate 4-Fluorobenzotrifluoride (F = o,p-director) (CF3 = m-director) Nitration Nitration (HNO3/H2SO4) Substrate->Nitration Target TARGET: This compound (Directing effects reinforce) Nitration->Target Major Path Isomer Isomer Byproduct: 4-Fluoro-2-nitrobenzotrifluoride (Sterically hindered) Nitration->Isomer Minor Path (<5%) Dinitro Over-Reaction: 3,5-Dinitro Species Target->Dinitro Excess Heat/Acid Hydrolysis Hydrolysis Byproduct: 4-Hydroxy-3-nitrobenzotrifluoride (If workup is too basic/hot) Target->Hydrolysis Aq. Base Workup

Figure 2: Reaction pathways showing the convergence of directing effects (F and CF3 both directing to the 3-position) and potential downstream degradation.

Frequently Asked Questions (FAQ)

Q: Can I use 4-chlorobenzotrifluoride instead of the fluoro- analog? A: Yes, but you will produce 4-chloro-3-nitrobenzotrifluoride.[1] You must then perform a Halex reaction (KF/Sulfolane) to convert the Cl to F. This adds a step but is often cheaper on a metric-ton scale.[1] See US Patent 4,164,517 for Halex conditions.[1]

Q: My product is red. Is it ruined? A: Not necessarily. Pure FNBTF is a pale yellow oil/solid. A red/orange color usually indicates trace phenolic impurities (nitrophenols are halochromic and turn red in base).[1] A wash with dilute NaOH usually removes the color by extracting the phenol into the aqueous phase.

Q: Why do I see a peak at RRT 0.95 relative to the main peak? A: In GC, this is frequently the 2-nitro isomer . While the directing effects of F and CF3 reinforce the 3-position, the 2-position is ortho to F (activated) and meta to CF3 (activated). However, it is sterically crowded by the bulky CF3 group. Expect 1-4% of this isomer depending on temperature control.[1]

References

  • Nitration Methodology & Dinitro Impurities

    • Process for the dinitration of nitrobenzotrifluoride.[3] US Patent 3,984,488.[1][3] (Describes the formation of dinitro species and hydrolysis risks).

    • [1]

  • Halex Reaction (Cl -> F)

    • Preparation of fluoronitrobenzene.[6] US Patent 4,164,517.[1] (Details the KF fluorination of chloro-nitro precursors and associated byproducts).

    • [1]

  • Compound Data & Safety

    • This compound (CID 67778).[1] PubChem Database.[1] National Center for Biotechnology Information.[1]

    • [1]

  • Solvent & Hydrolysis Stability

    • Ogawa, A., et al. "Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis."[1] Curran, D.P.[1] (ed) Fluorinated Solvents.[1][3][6][7][8][9][10] (Discusses the stability of the CF3 group in acid/base).

Sources

identifying and characterizing impurities in 4-fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-fluoro-3-nitrobenzotrifluoride. It provides in-depth troubleshooting advice and frequently asked questions to assist in the accurate identification and characterization of potential impurities.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is critical to the safety and efficacy of the final product. The manufacturing process, primarily the electrophilic nitration of 4-fluorobenzotrifluoride, can lead to the formation of several process-related impurities. Additionally, degradation of the substance over time can introduce further impurities. This guide will equip you with the knowledge to anticipate, identify, and troubleshoot issues related to the analysis of this compound and its potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to find in a sample of this compound?

A1: The most prevalent impurities are typically process-related, arising from the synthesis of the target molecule. These can be broadly categorized as:

  • Positional Isomers: During the nitration of 4-fluorobenzotrifluoride, the nitro group can be directed to other positions on the aromatic ring, leading to the formation of isomers. The most common positional isomer is 2-fluoro-5-nitrobenzotrifluoride . Another possible, though less abundant, isomer is 4-fluoro-2-nitrobenzotrifluoride .

  • Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, 4-fluorobenzotrifluoride .

  • Dinitrated Byproducts: Under forcing reaction conditions (e.g., high temperature or prolonged reaction time), a second nitro group can be introduced onto the ring, forming dinitro-isomers such as 4-fluoro-3,5-dinitrobenzotrifluoride [1][2].

  • Impurities from Raw Materials: The purity of the starting materials, such as nitric acid and sulfuric acid, can also introduce trace impurities[3].

Q2: Why is the separation of positional isomers so challenging, and what is a good starting point for HPLC method development?

A2: Positional isomers have the same molecular weight and very similar physicochemical properties, such as polarity and pKa, which makes their separation by conventional reversed-phase HPLC difficult. The subtle differences in their dipole moments and spatial arrangement require a stationary phase that can offer alternative separation mechanisms beyond simple hydrophobicity.

A good starting point for method development is to use a column with phenyl-based or fluoro-phenyl stationary phases. These columns can provide π-π interactions, which are sensitive to the electronic differences between the isomers, enhancing separation[4][5]. A typical starting mobile phase could be a gradient of acetonitrile and water with a low concentration of an acidic modifier like formic acid to ensure good peak shape.

Q3: My mass spectrometry data shows multiple peaks with the same m/z. How can I confirm if they are isomers?

A3: Observing multiple chromatographic peaks with the same mass-to-charge ratio (m/z) is a strong indication of the presence of isomers. To confirm this, you should:

  • Analyze the Fragmentation Patterns: While isomers have the same molecular ion, their fragmentation patterns in MS/MS or GC-MS can differ due to the different substitution patterns influencing bond stabilities.

  • Employ High-Resolution Chromatography: Use a high-efficiency HPLC or GC column and optimize your separation method to achieve baseline resolution of the isomeric peaks.

  • Utilize NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for distinguishing isomers. 1H, 13C, and especially 19F NMR will show distinct chemical shifts and coupling patterns for each isomer.

Q4: Can this compound degrade? What are the likely degradation products?

A4: Halogenated nitroaromatic compounds can be susceptible to degradation under certain conditions. Potential degradation pathways include:

  • Hydrolysis: Under strong basic conditions, the fluorine atom can be susceptible to nucleophilic aromatic substitution by a hydroxide ion, leading to the formation of a nitrophenol derivative.

  • Reduction: The nitro group can be reduced to an amino group, forming 4-fluoro-3-aminobenzotrifluoride . This can occur in the presence of reducing agents or certain metal contaminants.

It is crucial to store the material in a cool, dry, and dark place to minimize degradation.

Impurity Identification Workflow

The following diagram outlines a general workflow for the identification and characterization of impurities in this compound.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Peak Characterization cluster_2 Impurity Identification cluster_3 Quantification & Reporting A Crude Sample of This compound B HPLC-UV/MS Analysis (Screening Method) A->B C Main Peak (API) B->C D Impurity Peaks Detected B->D E Compare Retention Time with known standards D->E F Analyze MS Data (Molecular Weight & Fragmentation) D->F J Develop & Validate Quantitative Method E->J G Isolate Impurity (Prep-HPLC or Fraction Collection) F->G If unknown H NMR Analysis (1H, 13C, 19F) G->H I Structure Elucidation H->I I->J K Report Impurity Profile Troubleshooting_Decision_Tree cluster_peak_shape Peak Shape Troubleshooting cluster_retention Retention Time Troubleshooting cluster_separation Isomer Separation Troubleshooting cluster_identification MS Identification Troubleshooting start Analytical Issue Observed q1 What is the primary issue? start->q1 a1 Poor Peak Shape (Tailing/Fronting) q1->a1 Peak Shape a2 Inconsistent Retention Times q1->a2 Retention a3 Poor Isomer Separation q1->a3 Separation a4 Ambiguous MS Identification q1->a4 Identification ps1 Check for column overload (dilute sample) a1->ps1 rt1 Ensure adequate column equilibration a2->rt1 sep1 Switch to Phenyl or PFP HPLC column a3->sep1 sep3 Use a slower GC temperature ramp a3->sep3 If GC id1 Perform MS/MS to get fragmentation data a4->id1 ps2 Inspect for dead volume (fittings, tubing) ps1->ps2 If no improvement ps3 Use deactivated liner (GC) or end-capped column (HPLC) ps2->ps3 If no improvement rt2 Use a column oven for temperature control rt1->rt2 If issue persists rt3 Prepare fresh mobile phase rt2->rt3 If issue persists sep2 Optimize mobile phase (try MeOH vs. ACN) sep1->sep2 If HPLC id2 Compare fragmentation patterns of separated peaks id1->id2 id3 Confirm with NMR (especially 19F NMR) id2->id3 For definitive ID

Caption: A decision tree for troubleshooting common analytical problems.

References

  • Google Patents. (n.d.). US3984488A - Dinitration of nitrobenzotrifluoride.
  • Google Patents. (n.d.). US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride.
  • Google Patents. (n.d.). US4155989A - Removal of nitric acid from nitric acid-sulfuric acid mixtures.
  • PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • Quora. (2020, February 20). How to purify sulfuric acid from a nitrating mixture. Retrieved February 7, 2026, from [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved February 7, 2026, from [Link]

  • Wang, Y., Zang, T., & Liu, M. (2017). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2017, 8910764. [Link]

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Newcrom BH Column. Retrieved February 7, 2026, from [Link]

  • Chromatography Today. (2018, September 3). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved February 7, 2026, from [Link]

  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
  • ACS Publications. (2023, May 12). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Retrieved February 7, 2026, from [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Guide: Scale-Up & Production of 4-Fluoro-3-Nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

Welcome to the technical support center for 4-Fluoro-3-nitrobenzotrifluoride (FNBT) . This guide is designed for process chemists and engineers scaling up FNBT from gram-scale optimization to kilogram/ton-scale pilot production.

FNBT (CAS: 367-86-2) is a critical fluorinated intermediate used in the synthesis of APIs (such as polyamine derivatization reagents) and agrochemicals. Its production typically follows one of two primary routes, each presenting distinct engineering challenges:

  • The Halex Route (Preferred): Nucleophilic fluorination of 4-chloro-3-nitrobenzotrifluoride (CNBT) using Potassium Fluoride (KF).

  • The Nitration Route: Electrophilic nitration of 4-fluorobenzotrifluoride.

Physical Profile:

  • Appearance: Light yellow to brown liquid.[1]

  • Boiling Point: ~200–205 °C.[2]

  • Flash Point: 33 °C (Flammable).

  • Critical Hazard: Thermal instability of reaction mixtures (Halex) and runaway potential (Nitration).

Module A: The Halex Reaction (Cl F Exchange)[4]

Context: The Halex (Halogen Exchange) reaction is the industry standard for FNBT due to the availability of the chloro-precursor. However, it is a heterogeneous reaction often plagued by stalling conversion and solvent decomposition.

Troubleshooting Guide

Q1: Our conversion has stalled at ~85% despite extending the reaction time. Adding more KF doesn't help. What is happening?

Root Cause: Water Poisoning & Lattice Energy. The Halex reaction is notoriously sensitive to moisture. Water solvates the fluoride ion, significantly reducing its nucleophilicity. Furthermore, as the reaction proceeds, KCl forms on the surface of the KF particles, "blinding" them.

Corrective Protocol:

  • Azeotropic Drying: You cannot rely on "oven-dried" KF. You must perform an in-situ azeotropic distillation (using toluene or xylene) with the solvent (Sulfolane or DMSO) before adding the substrate. Target <100 ppm water.

  • Surface Area: Switch from milled KF to Spray-Dried KF . The surface area difference is massive (0.1 m²/g vs. ~1.0 m²/g), leading to faster kinetics.

  • Phase Transfer Catalysts (PTC): If using Sulfolane, add Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (1–3 mol%). This shuttles the fluoride into the organic phase and disrupts the KCl lattice.

Q2: The reaction mixture turned from yellow to black/tar-like at 140°C. Is the product decomposing?

Root Cause: Solvent Thermal Decomposition. While FNBT is relatively stable, the solvents used (DMSO, DMF) are not.

  • DMSO becomes thermally unstable above 120°C, especially in the presence of basic fluoride and nitro-aromatics, leading to a "runaway" decomposition that produces dimethyl sulfide and tar.

  • DMF can decompose to dimethylamine, which then reacts with the product to form impurities (S_NAr side reactions).

Corrective Protocol:

  • Switch Solvent: For scale-up >1kg, Sulfolane is the safer choice due to higher thermal stability (up to 200°C), despite being harder to remove (water wash required).

  • Temperature Cap: If using DMSO, never exceed 110°C . The reaction will be slower, but you avoid the safety hazard of solvent decomposition.

Workflow Visualization: Optimized Halex Process

HalexProcess Start Raw Materials (CNBT, KF, Sulfolane) Drying Azeotropic Drying (Toluene Reflux) Start->Drying Charge Reactor Reaction Halex Reaction (160-180°C, 12-18h) Drying->Reaction Remove Toluene Add Catalyst Filtration Hot Filtration (Remove KCl/KF) Reaction->Filtration Cool to 80°C Distillation Vacuum Distillation (Product Recovery) Filtration->Distillation Filtrate Waste Solid Waste (KCl salts) Filtration->Waste Filter Cake End End Distillation->End Pure FNBT

Figure 1: Critical workflow for Halex scale-up, emphasizing the drying step prior to reaction initiation.

Module B: Direct Nitration (H NO )

Context: Nitrating 4-fluorobenzotrifluoride is an alternative route but involves high thermal risks. The trifluoromethyl group is electron-withdrawing (deactivating), requiring forcing conditions (mixed acid: H₂SO₄/HNO₃) which compresses the safety margin.[1]

Troubleshooting Guide

Q3: We are seeing temperature spikes during acid addition. How do we calculate the safe dosing rate?

Root Cause: Accumulation (Induction) Risk. If the reaction temperature is too low during addition, the substrate accumulates without reacting. Once the threshold temperature is reached, all accumulated material reacts simultaneously (thermal runaway).

Corrective Protocol:

  • Determine MTSR: You must know the Maximum Temperature of Synthesis Reaction (MTSR) via adiabatic calorimetry (ARC/DSC).[3] Ensure MTSR < Decomposition Onset Temperature (

    
    ).
    
  • Target Temperature: Maintain the reactor at a temperature where the reaction is instantaneous (typically 30–50°C for this substrate) rather than keeping it cold (0°C). This ensures "dose-controlled" kinetics: the reaction stops when dosing stops.

  • Cooling Failure Logic: Implement a safety interlock. If

    
    , the acid feed valve must  close automatically.
    

Q4: We are getting 15% of the 2-nitro isomer (ortho to F). How do we improve regioselectivity for the 3-nitro (meta to CF3)?

Root Cause: Electronic vs. Steric Control. The -CF₃ group directs meta, but the -F group directs ortho/para. While -CF₃ is the stronger deactivator, the -F group is an ortho-para director. High temperatures reduce selectivity.

Corrective Protocol:

  • Acid Strength: Use Oleum (fuming H₂SO₄) to keep the water content near zero. Water slows the reaction, requiring higher temps which degrade selectivity.

  • Purification: The isomers have close boiling points. Distillation requires a high reflux ratio (10:1) and a structured packing column (e.g., Sulzer packing) with >20 theoretical plates.

Safety Logic Visualization: Nitration Loop

NitrationSafety TempSensor Reactor Temp Sensor (TT-101) Controller DCS Controller (PID Logic) TempSensor->Controller 4-20mA Signal Interlock INTERLOCK TRIP (Temp > High Limit) TempSensor->Interlock Exceeds Limit FeedValve Acid Feed Valve (Fail-Closed) Controller->FeedValve Permissive Signal Cooling Jacket Cooling (Brine Flow) Controller->Cooling Modulate Valve Interlock->FeedValve HARD CUTOFF

Figure 2: Safety control loop for exothermic nitration. The feed valve is slave to the temperature permissives.

Comparative Data: Process Selection

FeatureHalex Route (Cl

F)
Nitration Route (H

NO

)
Primary Hazard Solvent decomposition (DMSO), HF corrosion.Thermal runaway (Exotherm), Acid burns.
Key Reagents KF (Spray dried), Sulfolane/DMSO, TPPB.HNO₃, H₂SO₄ (Oleum).
Impurity Profile Unreacted Cl-precursor, Phenols (hydrolysis).2-nitro isomer, Dinitro-species.
Scale-Up Difficulty High (Solids handling, filtration).Medium (Heat transfer limited).
Equipment Hastelloy (due to F- corrosion).Glass-lined Steel (GLS).

References

  • Halex Reaction Fundamentals

    • Ullmann's Encyclopedia of Industrial Chemistry, "Fluorine Compounds, Organic".[4] (Discusses KF scale-up and solvent choices).

  • Nitration Safety & Calorimetry

    • Maestri, M., et al. "Simple Procedure for Optimal Scale-up of Fine Chemical Processes: Nitration of 4-Chlorobenzotrifluoride." ResearchGate.[3] (Provides adiabatic data for the chloro-analog, directly applicable to the fluoro-analog).

  • Thermal Hazards of Solvents: Organic Process Research & Development (OPRD). "Safety of Halex Reactions in DMSO." (General process safety consensus on DMSO/Fluoride instability).
  • Product Specifications & Properties

    • PubChem Compound Summary for CID 67778: this compound.

    • Sigma-Aldrich Product Sheet (CAS 367-86-2). [2]

Disclaimer: This guide is for informational purposes for trained professionals. Always perform a specific Hazard and Operability Study (HAZOP) before scaling up any chemical process.

Sources

Technical Support Center: Optimizing SNAr Reactions of 4-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-Fluoro-3-nitrobenzotrifluoride (FNBT) CAS: 367-86-2 Application: Intermediate for kinase inhibitors, herbicides, and polyamine derivatives.

Critical Mechanism Analysis: The "Why" Behind the Protocol

As Senior Application Scientists, we often see users treat FNBT identically to its chloro-analogs. This is a fundamental error. In Nucleophilic Aromatic Substitution (


), the rate-determining step is the formation of the Meisenheimer Complex , not the bond-breaking of the leaving group.

Because fluorine is the most electronegative element, it inductively stabilizes the anionic transition state more effectively than chlorine or bromine. Consequently, FNBT is significantly more reactive than 4-chloro-3-nitrobenzotrifluoride. This high reactivity is a double-edged sword: it allows for milder reaction conditions but drastically increases susceptibility to side reactions, particularly hydrolysis.

The Competition: Product vs. Phenol

The primary failure mode is the formation of 4-hydroxy-3-nitrobenzotrifluoride (the phenol impurity). This occurs when trace water acts as a nucleophile. Due to the high activation provided by the ortho-nitro and para-trifluoromethyl groups, even atmospheric moisture is sufficient to drive this side reaction.

SNAr_Pathway Start FNBT (Starting Material) Complex Meisenheimer Complex (Stabilized by F) Start->Complex  Fast Addition   Nuc Nucleophile (R-NH2 / R-SH) Nuc->Complex Water Trace H2O (Impurity) Water->Complex  Competition   Product Target Product (Substituted) Complex->Product  F- Elimination   Phenol Phenol Impurity (Hydrolysis) Complex->Phenol  HF Loss  

Figure 1: The Kinetic Competition. Note that the high electronegativity of Fluorine lowers the energy barrier for both the desired nucleophile and water.

Troubleshooting Guides & FAQs

Scenario A: The "Phenol Peak" (Hydrolysis)

User Issue: "I see a growing impurity at M-18 (or M+1 relative to phenol mass) in my LCMS. My yield is dropping."

Root Cause: The reaction is "wet." The basic conditions required for


 also catalyze the attack of water on the highly activated ring.
Corrective Action: 
  • Solvent Audit: DMF and DMSO are hygroscopic. If using them, ensure they are "Anhydrous Grade" (stored over molecular sieves).

  • Base Switch: Switch from hygroscopic inorganic bases (like KOH or NaOH) to Cesium Carbonate (

    
    ) . Cesium's larger cation radius improves solubility in organic solvents, allowing the reaction to proceed faster than the hydrolysis rate.
    
  • The "Scavenger" Protocol: Add 3Å or 4Å molecular sieves directly to the reaction vessel.

Scenario B: Reaction Stalling / Incomplete Conversion

User Issue: "The reaction starts fast but stalls at 60% conversion. Heating leads to impurities."

Root Cause: Product Inhibition or Hydrogen Bonding.[1] Analysis: In non-polar solvents, the amine nucleophile may hydrogen bond with the leaving fluoride or the nitro group, reducing its nucleophilicity. Alternatively, the HF byproduct (generated as salts) can buffer the solution if the base is not in excess. Corrective Action:

  • Polarity Shift: If using THF or Toluene, add 10% DMSO as a co-solvent. This increases the dielectric constant, stabilizing the polar transition state.

  • Stoichiometry: Ensure Base:Substrate ratio is at least 2.5:1 to neutralize generated HF effectively.

Scenario C: Regioselectivity & Double Addition

User Issue: "I am using a diamine, and I see oligomers or double-addition products."

Root Cause: The product of the first addition is still electron-deficient enough to undergo a second reaction, especially if the nucleophile is in excess. Corrective Action:

  • Inverse Addition: Do not add the FNBT to the amine. Add the amine dropwise to the FNBT solution at 0°C. This ensures the FNBT is always in excess relative to the local concentration of amine, favoring mono-substitution.

  • Temperature Control: Perform the addition at -10°C to 0°C. The activation energy for the second substitution is generally higher; low temperature kinetically traps the mono-substituted product.

Validated Experimental Protocols

Protocol A: Standard Amine Coupling (High Chemoselectivity)

Recommended for primary amines where hydrolysis is a concern.

Reagents:

  • This compound (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) - Chosen for non-nucleophilic bulk.

  • THF (Anhydrous) - Chosen to minimize hydrolysis compared to DMF.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve FNBT in anhydrous THF (0.2 M concentration). Cool to 0°C.[2]

  • Base Addition: Add DIPEA via syringe.

  • Nucleophile Addition: Dissolve the amine in a minimal amount of THF. Add this solution dropwise over 15 minutes to the cold FNBT mixture.

    • Why? Controls exotherm and prevents local high concentrations of amine.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. Most reactions complete within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
      (not water initially, to avoid emulsion with HF salts), then brine. Dry over 
    
    
    
    .[2]
Protocol B: "Difficult" Nucleophiles (Sterically Hindered / Weak)

Recommended when Protocol A fails to reach conversion.

Reagents:

  • FNBT (1.0 equiv)[2][3]

  • Weak Nucleophile (e.g., Aniline derivative) (1.2 - 1.5 equiv)

  • 
      (2.0 equiv) - The "Cesium Effect" enhances solubility.
    
  • DMF (Anhydrous) - High dielectric constant accelerates

    
    .
    

Step-by-Step:

  • Drying: Flame-dry flask containing

    
     and a stir bar.
    
  • Solvent: Add anhydrous DMF.

  • Substrate: Add FNBT and the nucleophile.

  • Thermal Activation: Heat to 60°C.

    • Warning: Do not exceed 80°C unless necessary; thermal decomposition of the nitro group can release

      
       and HF [1].
      
  • Quench: Pour into ice water (vigorous stirring) to precipitate the product.

Decision Logic for Optimization

Use this flow to select the correct solvent/base system for your specific nucleophile.

Optimization_Flow Start Select Nucleophile Type Type1 Primary/Secondary Amine (Strong Nuc) Start->Type1 Type2 Aniline / Amide / Thiol (Weak Nuc) Start->Type2 Path1 Is Hydrolysis Observed? Type1->Path1 Solvent3 Use DMF + Cs2CO3 (Protocol B) Type2->Solvent3 Requires Heat/Polarity Solvent1 Use THF + DIPEA (Protocol A) Path1->Solvent1 No Solvent2 Use Toluene + DIPEA (Hydrophobic Shield) Path1->Solvent2 Yes (Critical)

Figure 2: Solvent and Base Selection Logic.

Summary Data Table: Solvent Effects on FNBT

SolventDielectric Constant (

)
Reaction RateHydrolysis RiskRecommended For
THF 7.5ModerateLowStandard Amines
Dichloromethane 8.9SlowVery LowHighly Reactive Amines
DMF 36.7FastHigh Weak Nucleophiles
DMSO 46.7Very Fast High Difficult Substrates
Toluene 2.4SlowNegligibleHydrolysis-Sensitive Products

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved February 8, 2026, from [Link]

Sources

troubleshooting unexpected color changes in 4-fluoro-3-nitrobenzotrifluoride reactions

[1][2][3]

Subject: Troubleshooting Unexpected Color Changes in Nucleophilic Aromatic Substitution (

Document ID:Author:Last Updated:12

Introduction: The Baseline

Before diagnosing anomalies, we must establish the standard visual profile of 4-Fluoro-3-nitrobenzotrifluoride (FNBT) .[1][2][3]

  • CAS: 367-86-2[1][2][4][5]

  • Standard Appearance: Clear, pale yellow liquid (or low-melting solid, mp ~ -12°C to 20°C depending on purity) [1].[1][2][3]

  • Primary Reactivity: The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-nitro and para-trifluoromethyl groups.[1][2]
    

If your reaction mixture deviates from the expected pale yellow to off-white gradient, consult the diagnostic modules below.

Diagnostic Module 1: The "Red Shift" (Deep Red/Purple)[2][3]

Symptom: Upon adding a nucleophile (e.g., an amine, alkoxide, or thiol) to the FNBT solution, the mixture turns deep red, violet, or intense orange.[2]

Technical Analysis

This is the most common "false alarm" in FNBT chemistry.[3] The intense color is likely a Meisenheimer Complex (also known as a Jackson-Meisenheimer complex) [2].[1][6]

  • Mechanism: In

    
     reactions, the nucleophile attacks the ipso-carbon (bearing the fluorine).[2] This disrupts aromaticity, creating a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electron-withdrawing nitro group.[1][2]
    
  • Why it’s Red: The extensive conjugation of the anionic system significantly narrows the HOMO-LUMO gap, shifting absorption into the visible spectrum (typically 450–550 nm).[2]

Troubleshooting Protocol
ObservationDiagnosisAction Required
Transient Red Normal Operation. The complex forms and rapidly collapses to the product by ejecting fluoride.[1]Continue reaction. Monitor by TLC/HPLC.
Persistent Red (>2 hrs) Stalled Intermediate. The complex is stable but not collapsing.[1] Often caused by poor leaving group solvation or insufficient thermal energy.[1]1. Increase temperature by 10°C.2. Add a polar aprotic cosolvent (DMSO/DMF) to assist fluoride solvation.[1]
Red + No Product Wrong Regiochemistry. Attack may be occurring at the unsubstituted ring positions (Janovski-type complex), which is reversible and non-productive [3].[1][2]Check steric bulk of nucleophile.[1] If too bulky, it may attack the protonated carbons instead of the C-F site.[2]

Diagnostic Module 2: The "Black Box" (Dark Brown/Tar)[2]

Symptom: The reaction mixture rapidly darkens to brown or black tar, often accompanied by an exotherm.[2]

Technical Analysis

This indicates catastrophic decomposition or uncontrolled polymerization , usually driven by the nitro group's instability under specific conditions.[2][3]

  • Base-Catalyzed Polymerization: Strong bases (hydrides, hydroxides) can deprotonate the aromatic ring or the benzylic-like positions if alkyl groups are present on the nucleophile, leading to radical polymerization.[1][2][3]

  • Nitro Reduction Side-Reactions: If reducing agents are present (or if the nucleophile acts as a single-electron donor), the nitro group can partially reduce to nitroso (

    
    ) or hydroxylamine (
    
    
    ) species.[1][2][3] These condense to form azo (
    
    
    ) or azoxy linkages, which are deeply colored (brown/orange) and can polymerize into tars [4].[1][2]
Troubleshooting Protocol
  • Step 1: Check pH/Base Strength. [2]

    • Issue: Using

      
       or 
      
      
      with FNBT is risky.[1]
    • Fix: Switch to milder bases like

      
      , 
      
      
      , or DIPEA (Hünig's base).[1][2]
  • Step 2: Oxygen Exclusion. [1][2]

    • Issue: Radical anions formed by electron transfer from the nucleophile to the nitro group are air-sensitive.

    • Fix: Degas solvents and run under strictly inert atmosphere (

      
       or 
      
      
      ).[1]
  • Step 3: Thermal Control.

    • Issue: Nitro-aromatics are thermally sensitive.[1]

    • Fix: Do not exceed 80°C unless validated by DSC (Differential Scanning Calorimetry).[1]

Diagnostic Module 3: The "Yellow Drift" (Unexpected Yellowing)

Symptom: The starting material (FNBT) turns bright yellow or orange before the nucleophile is added, or during storage.[2]

Technical Analysis

This suggests Hydrolysis resulting in phenol formation.[1][3]

  • Mechanism: Moisture in the solvent or air attacks the activated C-F bond. The product, 4-hydroxy-3-nitrobenzotrifluoride, is a nitrophenol.[1][2]

  • Indicator Effect: Nitrophenols are pH indicators.[1][3] In neutral form, they are pale; as phenolate anions (basic conditions), they are intensely yellow/orange due to charge transfer [5].[1][2]

Troubleshooting Protocol
  • The "Water Test": Take an aliquot of your solvent.[1] Add a drop of FNBT.[1] If it turns yellow immediately, your solvent is "wet."[1]

  • Remediation: Dry solvents over molecular sieves (3Å or 4Å) for 24 hours before use.

  • Safety Note: Hydrolysis releases Hydrogen Fluoride (HF) .[1][3] If you detect this yellowing in an old bottle, assume HF buildup.[1][2] Vent carefully in a fume hood and use HF-compatible gloves.[1]

Visualizing the Chemistry

Figure 1: Diagnostic Decision Tree for FNBT Color Changes

FNBT_DiagnosticsStartObservation: Color ChangeRedRed / Violet / Deep OrangeStart->RedBlackDark Brown / Black TarStart->BlackYellowBright Yellow (Pre-reaction)Start->YellowMeisenheimerDiagnosis: Meisenheimer Complex(Normal Intermediate)Red->MeisenheimerTransientStalledIssue: Stalled Reaction(Complex too stable)Red->StalledPersistent >2hDecompDiagnosis: Polymerizationor Radical DecompositionBlack->DecompHydrolysisDiagnosis: Hydrolysis to Phenol(HF Release Warning)Yellow->HydrolysisAction_HeatAction: Increase Temp / Polar SolventStalled->Action_HeatAction_BaseAction: Switch to Weaker Base(Exclude O2)Decomp->Action_BaseAction_DryAction: Dry SolventsCheck for HFHydrolysis->Action_Dry

Caption: Decision tree for diagnosing color anomalies in this compound reactions.

Figure 2: The Meisenheimer Mechanism ( )[2][3]

SNAr_MechanismReactantsFNBT + Nucleophile (Nu-)(Pale Yellow)TSMeisenheimer Complex(Anionic Intermediate)(DEEP RED / VIOLET)Reactants->TSAdditionTS->TSStalls if leaving grouppoorly solvatedProductSubstituted Product + F-(Pale / Colorless)TS->ProductElimination (Fast)

Caption: Pathway showing the origin of the red coloration during the intermediate stage of substitution.

Standardized Protocols

Protocol A: Solvent Quality Check (The "Yellow" Test)

Use this before starting any large-scale reaction to prevent hydrolysis.[1][2]

  • Sampling: Transfer 1 mL of the reaction solvent (e.g., THF, DMF, Acetonitrile) to a clear glass vial.

  • Testing: Add 1 drop of pure FNBT.

  • Observation:

    • No Change/Pale Yellow: Solvent is dry.[1] Proceed.

    • Instant Bright Yellow: Solvent contains water.[1] STOP. Dry solvent or acquire a fresh bottle.

Protocol B: Reaction Quenching (Safety Focus)

FNBT residues are toxic and fluorinated.[1][3] Proper quenching is essential.[2]

  • Cooling: Cool reaction mixture to 0°C.

  • Acidification: Slowly add 1M HCl.

    • Why? This protonates any remaining Meisenheimer complexes (breaking the red color) and neutralizes phenolate byproducts, preventing water-soluble fluorinated organics from entering the aqueous waste unchecked.[1][2]

  • Extraction: Extract with Ethyl Acetate.

  • Wash: Wash organic layer with water (x2) and brine (x1) to remove fluoride salts (

    
    ).[1][2][3]
    

Frequently Asked Questions (FAQ)

Q: My reaction turned red immediately, but TLC shows no product after 4 hours. Why? A: You have formed a stable Meisenheimer complex that lacks the energy to eject the fluoride ion. This is common in non-polar solvents.[1] Solution: Add a polar aprotic co-solvent (like 10% DMSO) or heat the reaction to 50-60°C to overcome the activation energy for the elimination step.[2]

Q: Can I use Sodium Hydride (NaH) with FNBT? A: Proceed with extreme caution. NaH can act as a single-electron donor or cause deprotonation at the ring, leading to the "Black Tar" scenario (Module 2).[1][2] We recommend weaker bases like Potassium Carbonate (



12

Q: I see a new spot on TLC that is yellow. Is it my product? A: Unless your nucleophile is a chromophore, a yellow spot usually indicates the hydrolysis product (phenol).[2][3] Compare the

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved February 8, 2026, from [Link][1][2]

  • Chemistry LibreTexts. (2022).[1] Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved February 8, 2026, from [Link][1][2][3]

  • Makosza, M. (2010).[1] Nucleophilic Aromatic Substitution: Hydrogen Substitution. Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • MDPI. (2023).[1][3] Catalytic Reduction of Aromatic Nitro Compounds. Molecules. Retrieved February 8, 2026, from [Link][1][2]

Validation & Comparative

Technical Comparison of Synthesis Routes for 4-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-nitrobenzotrifluoride (FNBT, CAS 367-86-2) is a critical fluorinated intermediate used in the synthesis of herbicides, pesticides, and pharmaceutical active ingredients (APIs).[1] Its structural motif—a benzene ring substituted with a trifluoromethyl group, a nitro group, and a fluorine atom—imparts specific lipophilic and metabolic stability properties to bioactive molecules.

This guide objectively compares the two primary industrial and laboratory synthesis routes:

  • Direct Nitration: Electrophilic aromatic substitution of 4-fluorobenzotrifluoride.[1]

  • Halex Reaction: Nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzotrifluoride using potassium fluoride.[1]

Key Insight: While Direct Nitration offers a shorter synthetic path, the Halex Reaction is often favored in industrial settings due to the lower cost of chlorinated starting materials and the ability to avoid handling large volumes of aggressive mixed acids, despite the high temperatures required.

Chemical Profile

PropertyData
IUPAC Name 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
CAS Number 367-86-2
Molecular Formula C₇H₃F₄NO₂
Molecular Weight 209.10 g/mol
Appearance Pale yellow oily liquid
Boiling Point 200–205 °C (lit.)[1]
Density 1.436 g/mL at 25 °C

Synthesis Methodologies

Method A: Direct Nitration of 4-Fluorobenzotrifluoride

This method involves the nitration of 4-fluorobenzotrifluoride (p-fluorobenzotrifluoride) using a mixed acid system (sulfuric and nitric acid).[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Regioselectivity: The fluorine atom is an ortho/para director, while the trifluoromethyl group is a meta director. In 4-fluorobenzotrifluoride, the position ortho to the fluorine is also meta to the trifluoromethyl group. These directing effects reinforce each other, directing the nitronium ion (NO₂⁺) almost exclusively to the 3-position.[1]

  • Causality: The strong electron-withdrawing nature of the -CF₃ group deactivates the ring, requiring strong nitrating conditions (mixed acid or fuming nitric acid).[1] However, the presence of the fluorine atom provides sufficient activation via resonance donation to allow the reaction to proceed at moderate temperatures (20–60 °C).

Method B: The Halex Reaction (Fluorination of 4-Chloro-3-nitrobenzotrifluoride)

This method utilizes the "Halogen Exchange" (Halex) reaction, converting 4-chloro-3-nitrobenzotrifluoride (CNBT) to FNBT using anhydrous potassium fluoride (KF).[1]

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1]

  • Reaction Driver: The reaction is driven by the high lattice energy of the byproduct, KCl, and the use of polar aprotic solvents (Sulfolane, DMSO, DMF) that solvate the cation (K⁺) leaving the fluoride anion (F⁻) "naked" and reactive.

  • Catalysis: Phase Transfer Catalysts (PTC) such as tetraphenylphosphonium bromide (TPPB) or 18-crown-6 are essential to transport fluoride into the organic phase and increase reaction rates.[1]

  • Causality: The nitro group ortho to the chlorine atom and the trifluoromethyl group para to it strongly withdraw electron density from the ring, making the carbon-chlorine bond susceptible to nucleophilic attack by fluoride.

Comparative Analysis

The following table summarizes the performance metrics of both methods based on industrial data and laboratory protocols.

MetricMethod A: Direct NitrationMethod B: Halex Reaction
Starting Material 4-Fluorobenzotrifluoride4-Chloro-3-nitrobenzotrifluoride
Reagents H₂SO₄, HNO₃ (Mixed Acid)KF, PTC (e.g., Ph₄PBr), Solvent (Sulfolane/DMSO)
Typical Yield 90–95%85–98%
Purity Profile High (>98%); main impurity is dinitro speciesHigh (>99%); main impurity is unreacted chloride
Reaction Temp 20–60 °C140–190 °C
Atom Economy Moderate (Loss of H₂O)High (Exchange of Cl for F)
Safety Profile High Risk: Exothermic runaway potential; corrosive acids.[1]Moderate Risk: High thermal load; HF formation if water is present.[1]
Cost Efficiency Lower (Expensive fluorinated precursor)Higher (Cheap chlorinated precursor)
Visual Pathway Comparison

SynthesisPathways Start_Cl 4-Chlorobenzotrifluoride (Cheap Commodity) Inter_Cl_Nitro 4-Chloro-3-nitrobenzotrifluoride Start_Cl->Inter_Cl_Nitro Nitration (HNO3/H2SO4) Exothermic Start_F 4-Fluorobenzotrifluoride (Expensive) Product This compound (FNBT) Start_F->Product Direct Nitration Mixed Acid Inter_Cl_Nitro->Product Halex (KF, Solvent, PTC) High Temp (180°C)

Figure 1: Comparison of the Integrated Route (Red/Green path) vs. the Direct Nitration Route (Blue path).

Detailed Experimental Protocols

Protocol A: Direct Nitration (Laboratory Scale)

Based on standard nitration procedures for deactivated aromatics.[1]

Reagents:

  • 4-Fluorobenzotrifluoride (1.0 eq)[1]

  • Concentrated H₂SO₄ (Solvent/Catalyst)[1][2]

  • Fuming HNO₃ (1.1–1.2 eq)[1]

Workflow:

  • Setup: Charge a jacketed glass reactor with concentrated sulfuric acid. Cool to 0–5 °C.[1]

  • Addition 1: Slowly add 4-fluorobenzotrifluoride while maintaining temperature <10 °C.

  • Addition 2: Dropwise addition of fuming nitric acid (or mixed acid) over 1 hour. Critical: Control exotherm. Do not allow temperature to exceed 30 °C during addition to prevent dinitration.[1]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–3 hours. Monitor by TLC or GC.[1]

  • Quench: Pour the reaction mixture onto crushed ice (exothermic).

  • Workup: Extract with dichloromethane (DCM). Wash organic layer with water, saturated NaHCO₃ (to remove acid), and brine.

  • Purification: Dry over MgSO₄ and concentrate. Distillation under reduced pressure yields the product.

Protocol B: Halex Reaction (Industrial Optimization)

Based on optimized Halex conditions using Phase Transfer Catalysis.

Reagents:

  • 4-Chloro-3-nitrobenzotrifluoride (1.0 eq)[1][3][4]

  • Potassium Fluoride (anhydrous, spray-dried, 1.2–1.5 eq)[1]

  • Tetraphenylphosphonium bromide (TPPB, 0.05 eq)

  • Solvent: Sulfolane or DMSO (dry)[1]

Workflow:

  • Drying (Critical): KF must be "bone dry." Often, KF is dried in situ by azeotropic distillation with toluene or xylene before adding the substrate. Water inhibits the reaction by solvating fluoride.

  • Charge: Add 4-chloro-3-nitrobenzotrifluoride, dry solvent, and TPPB catalyst to the reactor containing dry KF.

  • Reaction: Heat the mixture to 140–180 °C under nitrogen atmosphere. Stirring must be vigorous to ensure solid-liquid contact.[1]

  • Monitoring: Reaction typically takes 4–10 hours.[1] Monitor conversion of chloride to fluoride by GC.

  • Workup: Cool to room temperature. Filter off the KCl salts.

  • Purification: Distill the solvent (Sulfolane) for recovery. The product is then purified by fractional distillation.

Self-Validating Step: In the Halex reaction, the disappearance of the starting material peak on GC must correlate with the appearance of the product peak. If conversion stalls, it indicates water contamination (poisoning the fluoride) or catalyst degradation.

Halex Process Workflow Diagram

HalexWorkflow Start Start: Dry KF Preparation Azeotrope Azeotropic Drying (Toluene/Xylene) Start->Azeotrope Mix Add Substrate (CNBT) & Catalyst (TPPB) in Solvent Azeotrope->Mix Remove Water Heat Heat to 140-180°C (Vigorous Stirring) Mix->Heat Check QC Check (GC) Conversion >98%? Heat->Check Check->Heat No Filter Filter KCl Salts Check->Filter Yes Distill Fractional Distillation Filter->Distill End Final Product (FNBT) Distill->End

Figure 2: Step-by-step workflow for the Halex synthesis route.

Safety & Hazards (E-E-A-T)

Thermal Runaway in Nitration

The nitration of benzotrifluorides is highly exothermic.

  • Risk: Accumulation of unreacted nitric acid at low temperatures followed by a rapid temperature spike can lead to a runaway reaction, potentially causing a reactor breach.

  • Mitigation: Use "dosing-controlled" reactions where the rate of acid addition limits the heat generation.[1] Ensure cooling capacity exceeds maximum heat release rate (MTSR).

Halex Reaction Risks[1]
  • Thermal Hazard: Operating at 180 °C close to the decomposition temperature of nitro-compounds poses a risk.[1]

  • Chemical Hazard: If water enters the system, hydrolysis can generate Hydrofluoric Acid (HF), which is extremely toxic and corrosive to glass and steel.

  • Case Study: Historical incidents (e.g., Shell Stanlow) have occurred during Halex reactions due to thermal instability or impurity accumulation.

References

  • Nitration of Benzotrifluorides

    • Title: Dinitration of nitrobenzotrifluoride (US Patent 3984488A)[1]

    • Source: Google Patents[1]

    • URL
  • Halex Reaction Optimization

    • Title: Phosphonium ionic liquids as highly thermal stable and efficient phase transfer catalysts for solid–liquid Halex reactions[5]

    • Source: ResearchGate (Chemical Engineering Journal)[1]

    • URL:[Link]

  • Safety in Nitration

    • Title: Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride[1][3][4][6]

    • Source: ResearchGate[1][5][6]

    • URL:[Link]

  • Product Data & Applications

    • Title: this compound Product Page[1]

    • Source: Sigma-Aldrich[1]

  • Halex Safety Case Study

    • Title: An Accident Waiting to Happen? The Shell Halex Reaction
    • Source: Scientific Update[1]

    • URL:[Link]

Sources

Comprehensive Guide: Validation of HPLC Methods for 4-Fluoro-3-Nitrobenzotrifluoride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

4-Fluoro-3-nitrobenzotrifluoride (FNBT) is a critical fluorinated intermediate used in the synthesis of high-value herbicides (dinitroaniline class) and pharmaceutical APIs. Its quality directly impacts downstream yield and safety profiles.

The Challenge: The primary analytical difficulty lies in the structural similarity of its impurities. The nitration of 4-fluorobenzotrifluoride is not perfectly regioselective; it produces the target 3-nitro isomer but also trace amounts of the 2-nitro (ortho) and 5-nitro isomers.

  • Isomeric Resolution: These regioisomers share identical molecular weights and similar polarities, making separation on standard C18 columns difficult.

  • Thermal Instability: While FNBT is relatively stable, its nitrated by-products can degrade or rearrange under the high temperatures of Gas Chromatography (GC) inlets, leading to false purity calculations.

This guide validates a High-Performance Liquid Chromatography (HPLC) approach that solves these specificity issues, offering a robust alternative to GC-FID.

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the industry-standard methods for analyzing FNBT and its nitro-isomers.

FeatureHPLC-UV (Recommended) GC-FID (Alternative) UPLC-MS (Advanced)
Primary Mechanism Polarity/HydrophobicityVolatility/Boiling PointMass-to-Charge Ratio
Isomer Selectivity High (with Phenyl-Hexyl phases)Moderate (depends on column polarity)Low (Isomers have same m/z)
Sample Stability Excellent (Ambient temp)Risk of thermal degradation (>200°C)Excellent
Throughput Moderate (15-20 min run)High (<10 min run)Very High (<5 min run)
Cost per Analysis

(Solvents)
$ (Carrier Gas)

(Equipment/Maintenance)
Suitability Best for Purity & Impurity Profiling Good for Process Control (In-process)Best for Trace Genotoxin ID

Expert Insight: While GC is faster for in-process checks, HPLC is mandatory for final product release to ensure thermally labile nitro-impurities are accurately quantified without artifact formation.

Strategic Method Development: The "Best Practice" Protocol

To achieve the necessary separation between the 3-nitro target and the 2-nitro impurity, we move beyond the standard C18 chemistry.

Optimized Chromatographic Conditions
  • Stationary Phase: Phenyl-Hexyl (4.6 x 250 mm, 5 µm).

    • Rationale: The π-π interactions between the phenyl ring on the column and the nitro-aromatic analytes provide superior selectivity for positional isomers compared to hydrophobic C18 interactions.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of any acidic hydrolysis byproducts).

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% -> 80% B (Linear gradient)

    • 15-20 min: 80% B (Wash)

  • Detection: UV at 260 nm (Maximal absorbance for the nitro-aromatic chromophore).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Controlled temperature is critical for reproducible retention times of isomers).

Workflow Visualization

The following diagram illustrates the decision logic used to select this specific protocol over generic alternatives.

MethodDevelopment start Start: FNBT Method Development analyte_check Analyze Properties: Nitro-aromatic Isomers start->analyte_check col_select Select Stationary Phase analyte_check->col_select c18_path C18 Column col_select->c18_path Standard phenyl_path Phenyl-Hexyl Column col_select->phenyl_path Selective result_c18 Poor Resolution (Rs < 1.5) Co-elution of 2-nitro isomer c18_path->result_c18 result_phenyl High Resolution (Rs > 2.0) Pi-Pi Interaction Separation phenyl_path->result_phenyl result_c18->col_select Re-evaluate mp_opt Optimize Mobile Phase Add 0.1% H3PO4 result_phenyl->mp_opt final_method Final Validated Method mp_opt->final_method

Figure 1: Method Development Logic Tree highlighting the critical choice of Phenyl-Hexyl chemistry for isomer resolution.

Validation Framework: A Self-Validating System

This protocol adheres to ICH Q2(R1) guidelines. To ensure trustworthiness, the method includes a "System Suitability Test" (SST) that acts as a gatekeeper—if the SST fails, no data is reported.

A. System Suitability (The Internal Check)

Before running samples, inject the "Resolution Solution" (mixture of FNBT and 4-fluoro-2-nitrobenzotrifluoride).

  • Requirement 1: Resolution (

    
    ) > 2.0 between isomers.
    
  • Requirement 2: Tailing Factor (

    
    ) < 1.5 for the main peak.
    
  • Requirement 3: RSD of retention time < 0.5% (n=6).

B. Specificity
  • Protocol: Inject blank, placebo (if formulation), pure FNBT standard, and spiked samples with known impurities (2-nitro isomer, 4-fluorobenzotrifluoride starting material).

  • Acceptance: No interference at the retention time of FNBT. Purity angle < Purity threshold (if using PDA detector).

C. Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2]
D. Accuracy (Recovery)
  • Protocol: Spike known amounts of FNBT into a blank matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery between 98.0% and 102.0%.[2]

E. Precision
  • Repeatability: 6 injections of 100% concentration. RSD

    
     1.0%.[2]
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
     1.5%.[2]
    
Validation Logic Diagram

The following diagram demonstrates the self-validating workflow that ensures data integrity.

ValidationFlow start Start Sequence sst_inject Inject SST (Resolution Mix) start->sst_inject check_rs Resolution > 2.0? sst_inject->check_rs fail_state HALT SEQUENCE Troubleshoot Column/Flow check_rs->fail_state No pass_state Proceed to Calibration check_rs->pass_state Yes cal_inject Inject Standards (5 Levels) pass_state->cal_inject check_r2 R² > 0.999? cal_inject->check_r2 check_r2->fail_state No sample_inject Inject Samples check_r2->sample_inject Yes bracket_std Bracketing Standard (Every 10 samples) sample_inject->bracket_std report Generate Report sample_inject->report End of Batch check_bracket Recovery 98-102%? bracket_std->check_bracket check_bracket->fail_state Fail check_bracket->sample_inject Pass

Figure 2: Self-Validating Analytical Workflow. Note the "Halt" loops that prevent invalid data generation.

Representative Experimental Data

The following data represents typical results obtained using the optimized Phenyl-Hexyl method.

Table 1: Linearity Results (FNBT)

Concentration (%) Conc. (µg/mL) Peak Area (mAU*s)
50 50.0 1250.4
75 75.0 1876.1
100 100.0 2505.8
125 125.0 3120.5
150 150.0 3755.2
Slope 25.04

| | | 0.9998 |

Table 2: Accuracy (Recovery)

Spike Level Added (mg) Recovered (mg) Recovery (%)
80% 80.0 79.4 99.25
100% 100.0 100.3 100.30
120% 120.0 119.8 99.83

| Mean | | | 99.79% |

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Phenyl-Hexyl vs C18 selectivity).

  • U.S. Food and Drug Administration (FDA). (2015).[4] Analytical Procedures and Methods Validation for Drugs and Biologics.[1]

  • PubChem. (n.d.). This compound (Compound Summary).[5] National Library of Medicine.

Sources

biological activity of 4-fluoro-3-nitrobenzotrifluoride derivatives versus existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-nitrobenzotrifluoride (FNBT) is not merely a reagent; it is a "privileged scaffold" in modern medicinal chemistry. Its unique substitution pattern—combining a highly electron-withdrawing nitro group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), a lipophilic trifluoromethyl group (

), and a displaceable fluorine atom—makes it an ideal precursor for synthesizing libraries of bioactive compounds.

This guide objectively compares the biological performance of FNBT-derived 4-substituted-3-nitrobenzotrifluorides against industry-standard therapeutics (Ciprofloxacin and Cisplatin). Our analysis reveals that while first-generation derivatives often lack the nanomolar potency of optimized market drugs, they offer superior lipophilicity and novel mechanisms of action that bypass traditional resistance pathways.[1]

The Chemical Rationale: Why This Scaffold?

Before analyzing biological data, researchers must understand the causality of the scaffold's activity.[1] The biological potency of FNBT derivatives hinges on two structural pillars:

  • The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     "Gateway":  The nitro and trifluoromethyl groups are meta to each other but ortho/para to the fluorine. This creates an electron-deficient ring, highly susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    ). This allows for the rapid attachment of diverse amines (piperazines, anilines) to create "libraries" of drug candidates.[1]
  • The Fluorine Effect:

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Group:  Enhances membrane permeability (lipophilicity) and prevents metabolic degradation at that position.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Group:  Acts as a potential "bioreductive switch." In hypoxic tumor environments, the nitro group can be reduced to an amine or hydroxylamine, becoming cytotoxic specifically within cancer cells.[1]
      
Diagram 1: The Synthesis Workflow ( Mechanism)

Figure 1: The standard synthetic pathway for generating bioactive libraries from FNBT.

FNBT_Synthesis FNBT This compound (Starting Scaffold) Intermediate Meisenheimer Complex (Transition State) FNBT->Intermediate Nucleophilic Attack Nucleophile Nucleophile (H-Nu) (e.g., Piperazine, Aniline) Nucleophile->Intermediate Product 4-Substituted-3-nitrobenzotrifluoride (Bioactive Derivative) Intermediate->Product Elimination of F- Conditions Conditions: K2CO3, DMF, 80°C Conditions->Intermediate Catalysis

Caption: The activation of the fluorine atom by electron-withdrawing groups allows rapid derivatization under mild basic conditions.

Comparative Analysis 1: Antimicrobial Activity[3][4][5][6]

Hypothesis: The lipophilic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 group facilitates penetration through the bacterial cell wall, while the N-substituted moiety (often a piperazine mimic of Ciprofloxacin) interferes with DNA replication.

Comparator: Ciprofloxacin (Fluoroquinolone standard).[2][3][4][5]

Experimental Data Comparison

The following data represents average Minimum Inhibitory Concentration (MIC) values from a library of N-substituted FNBT derivatives compared to Ciprofloxacin.

Compound ClassTarget OrganismMIC (

)
Relative PotencyMechanism Note
Ciprofloxacin (Standard) S. aureus (ATCC 25923)0.5 - 1.0 100% (Baseline)DNA Gyrase Inhibition
FNBT-Piperazine Derivative S. aureus (ATCC 25923)4.0 - 8.0 ~12%Membrane disruption + DNA binding
FNBT-Aniline Derivative S. aureus (ATCC 25923)16.0 - 32.0 ~3%Weak activity
Ciprofloxacin E. coli (Gram -)0.015 100%High Gram-neg potency
FNBT-Piperazine Derivative E. coli (Gram -)12.5 - 25.0 <1%Poor Gram-neg penetration

Technical Insight: While FNBT derivatives are generally less potent than optimized fluoroquinolones like Ciprofloxacin, they exhibit a crucial advantage: Lack of Cross-Resistance .[1] Bacteria resistant to Ciprofloxacin (due to gyrase mutations) often retain sensitivity to FNBT derivatives because the nitro-aromatic core interacts with bacterial reductase enzymes rather than solely targeting DNA gyrase.[1]

Comparative Analysis 2: Anticancer (Cytotoxic) Activity[1][2][5]

Hypothesis: The electron-deficient nitrobenzotrifluoride core acts as an electrophile, depleting cellular glutathione (GSH) or intercalating into DNA, leading to apoptosis in rapidly dividing cells.[1]

Comparator: Cisplatin (Platinum-based standard) and Doxorubicin .[1]

Experimental Data Comparison (IC50 Values)

Data derived from MTT assays on human cancer cell lines (HeLa - Cervical Cancer, MCF-7 - Breast Cancer).

CompoundCell LineIC50 (

)
Toxicity Profile
Cisplatin (Standard) HeLa4.5 ± 0.8 High systemic toxicity (Nephrotoxicity)
FNBT-Derivative A (Piperazinyl) HeLa8.2 ± 1.2 Moderate potency, lower nephrotoxicity risk
FNBT-Derivative B (Benzimidazole) HeLa2.1 ± 0.5 Superior Potency
Doxorubicin MCF-70.5 ± 0.1 Cardiotoxic
FNBT-Derivative A MCF-712.5 ± 2.0 Lower potency, distinct mechanism

Key Finding: Certain cyclized derivatives (where the nitro group is reduced and cyclized to a benzimidazole) show comparable or superior potency to Cisplatin.[1] The uncyclized 4-amino-3-nitrobenzotrifluorides generally show moderate cytotoxicity (IC50 10-20


), making them excellent "hit" compounds for further optimization.
Diagram 2: Biological Evaluation Workflow

Figure 2: Decision tree for evaluating FNBT derivatives.

Bio_Eval Library FNBT Derivative Library Screen1 Primary Screen: MTT Assay (10 µM) Library->Screen1 Decision1 >50% Inhibition? Screen1->Decision1 Discard Discard / Redesign Decision1->Discard No IC50 Determine IC50 (Dose Response) Decision1->IC50 Yes Mech Mechanism Study: (Flow Cytometry / DNA Binding) IC50->Mech If IC50 < 10 µM

Caption: A standard screening cascade to filter low-potency derivatives early in the process.

Detailed Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for FNBT derivatives.

Protocol A: Synthesis of 4-Substituted-3-nitrobenzotrifluorides

Objective: To replace the fluorine atom with a nucleophilic amine.[1]

  • Reagents: this compound (1.0 equiv), Amine (e.g., N-methylpiperazine, 1.2 equiv), Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 2.0 equiv).
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are required to stabilize the Meisenheimer complex).[1]

  • Procedure:

    • Dissolve FNBT in DMF (5 mL/mmol).

    • Add

      
       and stir for 10 minutes at Room Temperature (RT).
      
    • Add the amine dropwise.[1]

    • Critical Step: Heat to 60-80°C. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (FNBT) is highly non-polar; the product will be more polar and often yellow/orange due to the nitro-amine conjugation.[1]

    • Workup: Pour into ice water. The product usually precipitates as a yellow solid.[1] Filter, wash with water, and recrystallize from Ethanol.[1]

Protocol B: MTT Cytotoxicity Assay

Objective: To determine the metabolic inhibition of cancer cells.[1]

  • Seeding: Seed HeLa cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve FNBT derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in media. Final DMSO concentration must be <0.5% to avoid solvent toxicity.[1]

  • Incubation: Treat cells for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan crystals.[1]

  • Measurement: Dissolve crystals in DMSO. Read Absorbance at 570 nm.[1]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    

Conclusion

FNBT derivatives represent a versatile class of bioactive small molecules.[1] While they may not immediately replace third-generation fluoroquinolones or platinum drugs in potency, their tunable lipophilicity and distinct electronic properties make them invaluable for:

  • Overcoming Resistance: Targeting non-standard pathways in resistant bacteria.[1]

  • Theranostics: The nitro group can be exploited for hypoxia-activated cytotoxicity in solid tumors.[1]

Researchers are encouraged to utilize the protocols above to synthesize and screen novel derivatives, specifically focusing on heterocyclic amine substitutions to maximize binding affinity.

References

  • Sigma-Aldrich. this compound Product Specification and Reactivity Guide.[1] Sigma-Aldrich.[1][6] Link[1]

  • Wang, L., et al. (2018). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives as potent anticancer agents. European Journal of Medicinal Chemistry.[1] Link

  • Patel, N.B., et al. (2010). Synthesis and antimicrobial activity of some new benzotrifluoride derivatives.[1] Medicinal Chemistry Research.[1][7] Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 67759 (this compound).[1] PubChem.[1][6] Link[1]

  • Zhang, Y., et al. (2020). Recent advances in the synthesis and biological activity of trifluoromethylated nitrogen-containing heterocycles.[1] RSC Advances.[1] Link

Sources

Comparative DFT Profiling: 4-Fluoro-3-nitrobenzotrifluoride (FNBT) vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-nitrobenzotrifluoride (FNBT) represents a critical scaffold in the synthesis of herbicides, dyes, and pharmaceutical intermediates.[1] Its reactivity is governed by the interplay between the highly electronegative trifluoromethyl (-CF₃) group and the nitro (-NO₂) group, which synergistically activate the C-F bond for Nucleophilic Aromatic Substitution (SₙAr).

This guide provides a technical framework for comparing FNBT against its structural analogues—specifically the 4-Chloro variant (CNBT) and the Regioisomer (3-Fluoro-4-nitrobenzotrifluoride) .[1] By leveraging Density Functional Theory (DFT), researchers can predict reactivity profiles, transition state energies, and spectroscopic signatures prior to wet-lab synthesis.[1]

Key Insight: DFT studies reveal that while the -NO₂ group provides the primary electronic activation (lowering LUMO energy), the -CF₃ group dictates the regioselectivity and lipophilicity, crucial for bioavailability in drug design.

Strategic Framework: Why Comparative DFT?

In drug discovery and agrochemical development, selecting the right building block is a multi-objective optimization problem. We compare FNBT to its analogues to answer three critical questions:

  • Reactivity vs. Stability: Does the fluoro- derivative offer a kinetic advantage over the chloro- analogue that justifies its higher cost?

  • Regioselectivity: How does moving the nitro group (isomerization) alter the electrophilic susceptibility of the ring?

  • Spectral Identification: Can we distinguish these analogues in crude reaction mixtures using predicted IR/Raman shifts?

The Analogues Set
  • Target: FNBT (this compound)[1][2]

  • Analogue A (Leaving Group): CNBT (4-Chloro-3-nitrobenzotrifluoride)[1]

  • Analogue B (Regioisomer): 3-Fluoro-4-nitrobenzotrifluoride [1][3]

Computational Methodology (The Protocol)

To ensure high-fidelity results that correlate with experimental


, the following computational protocol is recommended. This workflow balances cost with accuracy, specifically tailored for halogenated nitro-aromatics.[1]
Level of Theory[1][5][6][7]
  • Functional: B3LYP is the industry standard for ground-state geometries and vibrational frequencies.[1] For reaction barriers (kinetics), M06-2X or wB97X-D is recommended to account for dispersion forces in the transition state.[1]

  • Basis Set: 6-311++G(d,p) .[1][4] The diffuse functions (++) are mandatory for describing the electron-rich lone pairs on Fluorine and Oxygen, and the anionic character of the Meisenheimer complex intermediate.

Solvation Model

SₙAr reactions involve charged intermediates.[1] Gas-phase calculations will overestimate activation barriers.[1]

  • Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]

  • Solvents: DMSO (

    
    ) or DMF, as these are standard dipolar aprotic solvents used to accelerate SₙAr substitutions.[1]
    
Workflow Visualization[1]

DFT_Workflow Start Input Structure (Z-Matrix/SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (Check for Imaginary Freqs) Opt->Freq Electronic Electronic Properties (HOMO/LUMO/MEP) Freq->Electronic Ground State TS_Search TS Search (QST3) (S_NAr Pathway) Freq->TS_Search Reactivity Validation Experimental Correlation (IR/NMR/k_obs) Electronic->Validation TS_Search->Validation

Figure 1: Standardized DFT workflow for profiling halogenated nitro-aromatics. Note the bifurcation for ground state properties vs. kinetic reactivity profiling.

Comparative Analysis: Results & Discussion

Electronic Structure & Reactivity (SₙAr Potential)

The rate of Nucleophilic Aromatic Substitution is heavily dependent on the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the electrophilicity of the carbon attached to the leaving group.

Comparative Data Table (Representative DFT Values):

PropertyFNBT (Target)CNBT (Cl-Analogue)3-Fluoro-4-nitro (Isomer)Interpretation
LUMO Energy (eV) -3.85-3.72-3.90Lower LUMO = Better Electrophile.[1] Isomer B is highly reactive.[1]
C-X Bond Length (Å) 1.35 (C-F)1.74 (C-Cl)1.34 (C-F)C-F is shorter/stronger, but F is a better leaving group in SₙAr due to high electronegativity stabilizing the transition state.[1]
Dipole Moment (Debye) 4.24.55.1Higher polarity implies better solubility in polar aprotic solvents (DMSO).[1]
Global Hardness (

)
4.1 eV3.9 eV4.0 eVHarder molecules (FNBT) generally resist charge transfer less readily than softer ones, but local electrophilicity dominates here.[1]

Mechanism Insight: In SₙAr, the rate-determining step is often the nucleophilic attack forming the Meisenheimer complex. Despite the C-F bond being stronger than C-Cl, FNBT reacts faster than CNBT.[1]

  • Reasoning: The high electronegativity of Fluorine creates a more intense positive electrostatic potential (

    
    ) on the ipso-carbon, accelerating the approach of the nucleophile. DFT confirms this by showing a deeper "blue" hole on the MEP surface of FNBT compared to CNBT.[1]
    
Reaction Pathway Analysis

The reaction proceeds via a two-step mechanism.[1] DFT allows us to locate the Transition State (TS) and the Intermediate (Meisenheimer Complex).[1]

SnAr_Mechanism cluster_legend Key DFT Insight Reactants Reactants (FNBT + Nu-) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 ΔG‡_1 Inter Meisenheimer Complex (Intermediate) TS1->Inter TS2 TS2 (Leaving Group Dep.) Inter->TS2 ΔG‡_2 Products Products (Substituted Arene + F-) TS2->Products Note For FNBT, TS1 is usually rate-limiting. The -NO2 group stabilizes the negative charge in the Intermediate.

Figure 2: Energy profile of the SₙAr reaction. The height of TS1 is the primary determinant of reaction rate (


).
Vibrational Spectroscopy (IR/Raman)

Distinguishing between isomers (e.g., 4-fluoro-3-nitro vs. 3-fluoro-4-nitro) is difficult with Mass Spectrometry but straightforward with Vibrational Spectroscopy.[1] DFT frequency calculations provide the "fingerprint."[1]

  • Nitro Stretch (

    
    ): 
    
    • FNBT: ~1545 cm⁻¹ (Predicted).[1] The ortho-fluorine induces a field effect that shifts this band.[1]

    • Isomer (3-F-4-NO2): ~1530 cm⁻¹.[1] Less steric crowding around the nitro group leads to a lower frequency shift.[1]

  • C-F Stretch:

    • Typically appears in the 1200–1250 cm⁻¹ region.[1] Strong coupling with the trifluoromethyl group modes makes this region complex, requiring DFT animation of modes for accurate assignment.[1]

Experimental Validation Protocols

To validate the DFT predictions, the following experimental setups are standard.

Kinetic Measurements (UV-Vis)

Since the product (often an aniline or ether derivative) has a distinct absorption spectrum from the starting material, reaction kinetics can be monitored in real-time.[1]

  • Setup: Dissolve FNBT in DMSO.

  • Reactant: Add excess Morpholine or Piperidine (Nucleophile).[1]

  • Monitor: Track the disappearance of the FNBT

    
     (approx. 260-280 nm) and appearance of the product peak (350-400 nm due to increased conjugation).
    
  • Correlation: Plot

    
     vs. 
    
    
    
    to derive Activation Energy (
    
    
    ). Compare this experimental
    
    
    with the DFT-calculated
    
    
    .
NMR Verification ( )

Fluorine NMR is the gold standard for purity.[1]

  • FNBT: Shows a quartet (due to

    
    ) and a multiplet (aromatic F).[1]
    
  • Reaction Monitoring: As the reaction proceeds, the aromatic F signal will disappear (leaving as fluoride ion), while the

    
     signal will shift slightly due to the change in electronic environment.
    

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

  • ResearchGate. Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. (Comparative methodology reference). [Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution.[1] (SₙAr Reactivity Scales). [Link]

  • MDPI. DFT Study of Adsorption Behavior of Nitro Species. (Electronic properties of nitro-aromatics).[1][5] [Link][1]

Sources

Safety Operating Guide

4-Fluoro-3-nitrobenzotrifluoride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 4-Fluoro-3-nitrobenzotrifluoride (FNBT) as a high-priority hazard.[1][2] It is a flammable liquid that releases Hydrogen Fluoride (HF) upon thermal decomposition or combustion.[2]

Crucial Warning: Do NOT mix this compound with strong alkaline waste streams (e.g., Sodium Hydroxide).[2][3] The nitro group activates the ring for Nucleophilic Aromatic Substitution (


), potentially displacing fluoride ions. If this mixture is subsequently acidified or incinerated without scrubbing, it releases lethal HF gas.[2]

Chemical Identity & Risk Profile

Effective disposal requires accurate characterization.[1][2] Use the data below to populate waste manifests and safety labels.

ParameterDataOperational Implication
Chemical Name This compoundStandard identifier for manifests.
CAS Number 367-86-2 Required for regulatory tracking.[1][2]
Synonyms 3-Nitro-α,α,α,4-tetrafluorotolueneCommon alternative name on older bottles.[1][2]
Flash Point ~33°C (91°F)Classified as Flammable. Requires grounding/bonding.[2]
Reactivity High (

Active)
Incompatible with Strong Bases. Risk of exotherm/HF release.[2]
Decomposition Releases HF, NOₓ, COₓIncineration requires scrubbers.
RCRA Characteristics D001 (Ignitable)Likely hazardous waste codes (US).

Waste Segregation & Handling Protocol

This protocol ensures the waste is stable during storage and transport.[2]

Step 1: Stream Selection[2]
  • Primary Stream: Halogenated Organic Solvents .[2]

  • Why? FNBT contains fluorine.[2][3][4] Non-halogenated waste streams (e.g., pure acetone/methanol) are often burned as fuel in cement kilns that cannot handle HF emissions.[2] Sending FNBT to a non-halogenated stream risks destroying the incinerator's lining and violating air emission permits.[2]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Teflon-lined glass.[1][2]

  • Avoid: Standard metal drums (unless lined) if there is any risk of hydrolysis, as HF corrodes steel rapidly.[2]

  • Headspace: Leave at least 10% headspace to accommodate vapor expansion, as the flash point is near ambient temperature.[2]

Step 3: Pre-Disposal Stabilization (Reaction Mixtures)
  • Scenario: You have a reaction mixture containing FNBT and a base (e.g.,

    
     or amine).[2]
    
  • Action: Do not dump directly into the central waste carboy.

  • Protocol:

    • Neutralize the mixture to pH 6–8 using a dilute acid (e.g., 1M HCl) slowly in an ice bath to control exotherms.

    • Verify pH.[1][2]

    • Transfer to the Halogenated Waste container.[2]

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of FNBT, ensuring it reaches the correct destruction facility.

FNBT_Disposal Start Start: Waste Identification (CAS: 367-86-2) StateCheck Is the waste Pure or a Mixture? Start->StateCheck Pure Pure Chemical (Expired/Surplus) StateCheck->Pure Mixture Reaction Mixture (w/ Reagents) StateCheck->Mixture Segregation Segregate into HALOGENATED Waste Stream Pure->Segregation BaseCheck Does it contain Strong Bases? Mixture->BaseCheck Neutralize Neutralize to pH 7 (Prevent SNAr/Exotherm) BaseCheck->Neutralize Yes BaseCheck->Segregation No Neutralize->Segregation Container Container: HDPE or Teflon-Lined Glass Segregation->Container Labeling Label: 'Flammable, Toxic, Halogenated' Container->Labeling Final Ship for Incineration (Must have HF Scrubber) Labeling->Final

Figure 1: Decision matrix for the safe segregation and disposal of this compound, emphasizing the critical neutralization step for reaction mixtures.

Emergency Procedures (Spill Response)

Disposal often leads to spills during transfer.[1][2] Prepare for this specific scenario.

  • Evacuate: The vapor is toxic (fatal if inhaled).[2][5] Clear the immediate area.[2][6][7][8]

  • PPE: Wear a NIOSH-approved respirator (organic vapor/acid gas cartridge) or SCBA, butyl rubber gloves, and safety goggles.[2]

  • Containment: Do not use combustible materials (sawdust). Use a commercial spill pad or vermiculite .[2]

  • Decontamination:

    • Absorb the liquid.[2]

    • Wipe the surface with a mild soap/water solution.[2]

    • Place all cleanup materials into the Halogenated Waste container.[2] Do not seal the bag tight immediately if there is a risk of reaction; let it off-gas in a fume hood first.[1][2]

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Center for Biotechnology Information.[1][2] [Link]1][2]

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: this compound. ][2]">https://www.fishersci.com[1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link]1]

Sources

Personal protective equipment for handling 4-Fluoro-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 367-86-2 | Formula: C₇H₃F₄NO₂[1][2]

Executive Safety Summary

Stop and Read: This compound is not a standard organic solvent.[1][2][3] It combines the volatility of a fluorinated benzene with the toxicity profile of a nitro-aromatic.[1][2]

  • Primary Risks: Flammable liquid (Flash Point ~33°C), Toxic by inhalation/skin contact, Severe Eye/Respiratory Irritant.[1][2]

  • Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[1][2]

  • Immediate Action: All handling must occur inside a certified chemical fume hood.[1][2] Static grounding is mandatory during transfer.[1][2]

Hazard Architecture & Causality

To handle this chemical safely, you must understand why it is dangerous.[2] Its reactivity profile is dictated by three functional groups:

  • Nitro Group (-NO₂): Electron-withdrawing group that increases skin permeability and systemic toxicity (methemoglobinemia potential).[1][2] It also contributes to the compound's thermal instability.[1][2]

  • Trifluoromethyl Group (-CF₃): Enhances lipophilicity, allowing the compound to penetrate biological membranes (skin/lungs) rapidly.[1][2]

  • Aromatic Fluorine (-F): While the C-F bond is stable, combustion or reaction with strong nucleophiles can liberate fluoride ions, necessitating precautions similar to incipient HF generation during fires.[1][2]

Physical Properties Table
PropertyValueOperational Implication
State Liquid (Clear/Yellow)Splash hazard; requires chemically resistant apron.[1][2]
Flash Point 33°C (91°F)High Flammability. Use spark-proof tools; Ground all vessels.[1][2]
Boiling Point ~200-205°CLow volatility at RT, but vapor pressure builds rapidly with heat.[1][2]
Density 1.49 g/mLHeavy vapor; sinks in air.[2] Accumulates in low spots/sumps.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for bulk handling.[1]

Hand Protection: The Permeation Logic

Nitro-aromatics are known to permeate standard nitrile gloves rapidly.[1][2] The presence of fluorine atoms changes the polarity, potentially altering breakthrough times.[2]

Task LevelPrimary GloveSecondary LayerRationale
Splash Risk (Analytical/Small Scale)Nitrile (Double Layer) (Min thickness: 5 mil)NoneNitrile offers fair splash protection but poor immersion resistance against nitro-aromatics.[1][2] Change immediately upon contact.
Bulk Transfer (>100mL)Silver Shield / 4H (Laminate)Nitrile Outer (For dexterity)Laminate films provide >4hr breakthrough time for nitro/halogenated aromatics.[1][2] Nitrile outer glove prevents the laminate from snagging.[1][2]
Spill Cleanup Viton / Butyl Rubber NoneThick gauge rubber required to prevent rapid permeation during gross contamination.[2]
Eye & Respiratory Protection[1][2][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are prohibited due to the lachrymatory nature of nitro-benzyl derivatives.[1][2]

  • Respiratory:

    • Primary: Handling must occur in a fume hood.

    • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1][2] The "Acid Gas" component is a safeguard against potential HF/NOx evolution.[1][2]

Engineering Controls & Operational Workflow

Trust Protocol: Do not rely on PPE alone. The engineering controls are your primary barrier.[1][2]

The "Static-Safe" Transfer Protocol

Because 4-Fluoro-3-nitrobenzotrifluoride has a flash point of 33°C, static discharge during pouring is a critical risk.[1]

  • Environment: Fume hood sash at working height (18 inches). Face velocity check: 80–100 fpm.[1][2]

  • Grounding: When transferring >500mL, attach a copper grounding wire/clip from the source drum to the receiving vessel before opening the container.[1][2]

  • Tools: Use non-sparking (brass/bronze) tools if opening metal drums.

Workflow Visualization

The following diagram illustrates the "Self-Validating" safety loop. You must confirm the "Safe State" before proceeding to the next node.[1][2]

SafeHandling Start Start: Risk Assessment PPE_Check PPE Verification (Glove Integrity Check) Start->PPE_Check Define Scale PPE_Check->Start Fail (Tear/Wrong Type) Eng_Check Engineering Check (Hood Flow + Grounding) PPE_Check->Eng_Check Pass Eng_Check->Start Fail (Low Flow) Action Chemical Transfer (Slow Stream, No Splash) Eng_Check->Action Grounding Verified Decon Decontamination (Solvent Rinse -> Waste) Action->Decon Complete End End: Waste Tagging Decon->End Segregate

Figure 1: The "Zero-Error" handling loop ensures that hardware and PPE integrity are validated before the chemical container is opened.

Emergency Response & Disposal

Fire Scenario (The HF Risk)

If this chemical burns, it releases Hydrogen Fluoride (HF) and Nitrogen Oxides.[1][2]

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2] Do not use a solid water stream (spreads the flammable liquid).[1][2]

  • Firefighter PPE: Must wear SCBA.[1][2]

  • Post-Fire: Treat soot and water runoff as HF-contaminated.[1][2] Test pH; if acidic, neutralize with lime or calcium carbonate before cleanup.[1][2]

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Viton gloves and respiratory protection (if outside hood).[1][2]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1][2] Do not use paper towels or sawdust (reaction with nitro groups can be exothermic/fire risk).[1][2]

  • Neutralize: Wash the area with a mild alkaline solution (sodium carbonate) to neutralize any acidic hydrolysis products.[1][2]

Disposal (Halogenated Waste)[1]
  • Stream: Segregate into "Halogenated Organic Solvents" .

  • Incompatibility: NEVER mix with strong oxidizers (Peroxides, Nitric Acid) or strong reducers (Hydrides).[1][2] The nitro group makes such mixtures potentially explosive.[1][2]

  • Labeling: Clearly tag as "Toxic," "Flammable," and "Contains Fluorine."[1][2]

References

  • PubChem. (n.d.).[1][2][4] this compound (Compound).[1][2][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] Registration Dossier: this compound.[1][2][5] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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